Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Description
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Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
DIVOMDHHLYPGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Executive Summary
In modern medicinal chemistry and agrochemical development, the 1,3-thiazole ring serves as a privileged pharmacophore due to its robust aromaticity, hydrogen-bonding capacity, and metabolic stability. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a highly specialized, versatile heterocyclic building block. It combines the structural rigidity of the thiazole core with two orthogonal functional handles: a C2-ethyl ester for downstream amide coupling, and a C4-(2-methoxyphenyl) group that dictates the molecule's conformational dynamics.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and laboratory protocols associated with this scaffold, designed specifically for researchers engaged in fragment-based drug discovery (FBDD) and complex library synthesis[1].
Physicochemical Profiling & Structural Dynamics
The chemical behavior of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is governed by the push-pull electronic effects of its substituents. The C2-carboxylate is a strong electron-withdrawing group (EWG) that depletes electron density from the thiazole π -system, enhancing its stability against oxidative degradation by cytochrome P450 enzymes. Conversely, the 2-methoxyphenyl group at C4 is electron-donating to its native phenyl ring, but its primary influence on the thiazole core is steric .
The ortho-methoxy substituent creates a significant steric clash with the thiazole C5-proton. This interaction restricts free rotation around the C4-C1' inter-ring bond, effectively locking the molecule into a preferred dihedral conformation. In drug design, this "conformational locking" reduces the entropic penalty upon binding to a target protein (such as a kinase or GPCR), thereby increasing binding affinity.
Table 1: Key Physicochemical Parameters
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C13H13NO3S | Defines stoichiometry for synthetic scaling. |
| Molecular Weight | 263.31 g/mol | Ideal for FBDD; leaves mass "budget" for further derivatization[2]. |
| LogP (Predicted) | ~3.2 | Optimal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 64.16 Ų | Well below the 140 Ų threshold, indicating excellent oral bioavailability potential. |
| Hydrogen Bond Donors | 0 | Absence of donors reduces the desolvation penalty when entering hydrophobic pockets. |
| Hydrogen Bond Acceptors | 4 | Nitrogen and oxygen atoms facilitate crucial interactions with target active sites. |
Mechanistic Synthesis: The Hantzsch Pathway
The gold standard for constructing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis[3]. This multicomponent reaction is highly dependable, utilizing the condensation of an α -haloketone with a thioamide. For this specific target, the reaction between 2-bromo-2'-methoxyacetophenone and ethyl thiooxamate directly installs the C2-carboxylate, bypassing the need for hazardous cyanation or late-stage organometallic carboxylation.
Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis for the target scaffold.
Protocol 1: Self-Validating Hantzsch Synthesis
Objective: Synthesize the target ester with high purity without column chromatography.
-
Reaction Setup: Dissolve 2-bromo-2'-methoxyacetophenone (10.0 mmol) in absolute ethanol (20 mL).
-
Causality: Ethanol is selected as a protic solvent because it fully solubilizes the starting materials at elevated temperatures but allows the highly crystalline thiazole product to precipitate upon cooling.
-
-
Reagent Addition: Add ethyl thiooxamate (11.0 mmol, 1.1 eq) in a single portion. Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 3 hours.
-
Causality: The slight excess of thioamide drives the reaction to completion. Refluxing provides the necessary thermodynamic activation energy for the final dehydration/aromatization step[3].
-
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active α -haloketone spot validates the end of the reaction.
-
Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.
-
Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities and acting as a self-purifying system.
-
-
Workup: Filter the resulting precipitate via a Büchner funnel. Wash the filter cake with ice-cold ethanol (5 mL) to remove unreacted thioamide, and dry under high vacuum to afford the product.
Chemical Reactivity & Downstream Derivatization
To utilize this scaffold in drug discovery, the C2-ethyl ester must typically be unmasked to reveal the carboxylic acid. This enables standard peptide coupling chemistry (e.g., using HATU or EDC/HOBt) to attach diverse amines, forming thiazole-2-carboxamides—a motif frequently found in anti-inflammatory and antimicrobial agents[1].
Additionally, while the thiazole ring is deactivated by the C2-ester, the C5 position remains the sole site available for electrophilic aromatic substitution (such as bromination via NBS), which can subsequently be utilized for Suzuki-Miyaura cross-coupling.
Fig 2: Chemical reactivity pathways and conformational locking mechanisms of the thiazole core.
Protocol 2: Ester Saponification (Hydrolysis)
Objective: Convert the C2-ethyl ester to 4-(2-methoxyphenyl)thiazole-2-carboxylic acid.
-
Solvation: Suspend Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate (5.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (20 mL).
-
Causality: THF dissolves the lipophilic organic ester, while water dissolves the inorganic base, creating a miscible, homogenous reaction environment essential for consistent kinetics.
-
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 10.0 mmol, 2.0 eq). Stir vigorously at ambient temperature (20-25 °C) for 4 hours.
-
Causality: LiOH is a mild, highly selective base. It cleanly hydrolyzes the ester without risking the cleavage of the C4-methoxy ether or degrading the heteroaromatic core[4].
-
-
Solvent Removal: Evaporate the THF under reduced pressure using a rotary evaporator.
-
Causality: Removing the organic solvent forces the resulting water-soluble lithium carboxylate salt entirely into the aqueous phase, preventing product loss during extraction.
-
-
Self-Validating Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2 (verify with pH paper).
-
Causality: Protonation converts the soluble carboxylate anion into the neutral carboxylic acid. Because the neutral acid lacks aqueous solubility, it instantly precipitates as a white/off-white solid. This physical phase change serves as immediate, visual validation of successful hydrolysis[4].
-
-
Isolation: Filter the solid, wash thoroughly with distilled water to remove LiCl salts, and dry under high vacuum.
References
Sources
Molecular Weight, Physical Characteristics, and Synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol
Executive Summary
Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, prized for their metabolic stability, hydrogen-bonding capacity, and bioisosteric versatility. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a highly functionalized building block featuring a core thiazole ring, an ethyl ester at the 2-position (primed for downstream saponification or amidation), and a sterically distinct 2-methoxyphenyl group at the 4-position.
This whitepaper provides a comprehensive physicochemical profile of the compound and details a self-validating, causality-driven experimental protocol for its synthesis via the classical Hantzsch thiazole pathway.
Molecular Architecture & Physicochemical Profiling
Understanding the physical characteristics of a compound is critical for predicting its behavior in biological assays and formulation matrices. The lipophilic nature of the 2-methoxyphenyl ring, combined with the ethyl ester, masks the inherent polarity of the thiazole core. This results in poor aqueous solubility but excellent membrane permeability, aligning favorably with Lipinski’s Rule of 5 for oral bioavailability.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₃NO₃S | Determines the exact atomic composition[1]. |
| Molecular Weight | 263.31 g/mol | Optimal for small-molecule drug design (< 500 Da)[1]. |
| Monoisotopic Mass | 263.0616 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Physical State | Solid | Typically isolated as a stable, crystalline powder. |
| H-Bond Donors | 0 | Enhances lipophilicity and passive membrane diffusion. |
| H-Bond Acceptors | 4 (N, O, O, O) | Facilitates target protein binding via the thiazole nitrogen and oxygen atoms. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility without excessive entropic penalty upon binding. |
Mechanistic Assembly: The Hantzsch Thiazole Pathway
The most robust and regioselective method for constructing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis [2][3]. This convergent approach utilizes two primary precursors:
-
2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0) acting as the electrophilic α-haloketone[4].
-
Ethyl thiooxamate (CAS: 16982-21-1) acting as the nucleophilic thioamide[5].
Mechanistic Causality
The reaction is driven by the differential nucleophilicity of the thioamide. The highly polarizable sulfur atom initiates an S-alkylation by attacking the electrophilic α-carbon of the bromoketone, displacing the bromide leaving group. The resulting acyclic thioether undergoes an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Finally, the system undergoes a thermodynamically favorable dehydration (-H₂O) to yield the fully aromatized thiazole ring[3].
Mechanistic workflow of the Hantzsch thiazole synthesis for the target compound.
Self-Validating Experimental Protocol
To ensure high yield and purity, the following protocol integrates built-in validation checkpoints.
Table 2: Precursor Specifications
| Precursor | Role | CAS Number | Molecular Weight |
| 2-Bromo-1-(2-methoxyphenyl)ethanone | Electrophile | 31949-21-0 | 229.07 g/mol [4] |
| Ethyl thiooxamate | Nucleophile | 16982-21-1 | 133.17 g/mol [5] |
Step-by-Step Methodology
Step 1: Initiation and Solvation
-
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (229.1 mg) of 2-bromo-1-(2-methoxyphenyl)ethanone in 10 mL of anhydrous ethanol.
-
Causality: Ethanol is the optimal solvent because it solvates both precursors at elevated temperatures but acts as a poor solvent for the highly crystalline thiazole product at low temperatures, facilitating easy isolation.
Step 2: Reagent Addition
-
Action: Add 1.1 mmol (146.5 mg) of ethyl thiooxamate in a single portion. Stir at room temperature for 10 minutes to ensure complete homogenization.
Step 3: Cyclocondensation (Reflux)
-
Action: Attach a reflux condenser and heat the reaction mixture to 78°C under an inert nitrogen atmosphere for 2 to 4 hours.
-
Causality: Elevated thermal energy is required to overcome the activation barrier for the final dehydration step. The reaction is mildly self-catalyzing; the displaced bromide forms HBr, which protonates the ketone carbonyl, increasing its electrophilicity for the intramolecular nitrogen attack[2][3].
Step 4: In-Process Self-Validation (TLC)
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.
-
Validation Check: The reaction is deemed complete when the UV-active starting material spot (higher Rf ) disappears entirely, replaced by a new, intensely UV-active product spot (lower Rf ).
Step 5: Isolation and Purification
-
Action: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes.
-
Action: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted thiooxamate and soluble colored impurities. Dry the solid under high vacuum overnight.
Analytical Validation Parameters
To definitively confirm the structural integrity of the synthesized Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, the following analytical signatures must be verified:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The electrospray ionization (ESI) mass spectrum must show a dominant pseudo-molecular ion peak [M+H]+ at m/z 264.1 .
-
Proton Nuclear Magnetic Resonance ( 1 H NMR, CDCl₃, 400 MHz):
-
Thiazole Core: A diagnostic singlet integrating to 1H at approximately δ 7.8 – 8.1 ppm (C5-H of the thiazole ring).
-
Ethyl Ester: A distinct quartet at δ 4.4 ppm (-CH₂-) and a triplet at δ 1.4 ppm (-CH₃).
-
Methoxy Group: A sharp singlet at δ 3.9 ppm (-OCH₃) corresponding to the ether linkage on the phenyl ring.
-
References
- Ethyl 2-(4-methoxyphenyl)
- Source: guidechem.
- Source: scbt.
- Source: helsinki.
- 3-(Bromoacetyl)
Sources
- 1. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
The Strategic Placement of the 2-Methoxyphenyl Group in Thiazole-Based Biologically Active Compounds: A Technical Guide
Foreword: Beyond the Scaffold - The Nuances of Substituent Effects in Drug Discovery
In the intricate world of medicinal chemistry, the thiazole ring represents a privileged scaffold, a foundational structure upon which countless biologically active molecules have been built. Its inherent chemical properties and versatile reactivity make it a cornerstone in the design of novel therapeutics. However, the true pharmacological potential of a thiazole-based compound is often unlocked not by the core itself, but by the thoughtful and strategic placement of various substituents. Among these, the methoxyphenyl group, and specifically the 2-methoxyphenyl moiety, has emerged as a critical determinant of biological activity, influencing everything from target binding and selectivity to metabolic stability and pharmacokinetic profiles.
This technical guide moves beyond a superficial overview to provide an in-depth exploration of the multifaceted role of the 2-methoxyphenyl group in modulating the biological activity of thiazole derivatives. We will dissect the subtle yet significant impact of the ortho-methoxy substitution, drawing upon a wealth of experimental data to illuminate its influence in anticancer, antimicrobial, and neuroprotective applications. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of structure-activity relationships (SAR) and the rational design of next-generation thiazole-based therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our assertions in a comprehensive body of scientific literature.
The 2-Methoxyphenyl Group: A Unique Modulator of Physicochemical and Biological Properties
The introduction of a methoxyphenyl group to a thiazole core can dramatically alter its biological activity. The position of the methoxy group on the phenyl ring—be it ortho (2-position), meta (3-position), or para (4-position)—is not a trivial consideration. Each isomer imparts a distinct set of electronic and steric properties to the molecule, thereby influencing its interaction with biological targets.
The 2-methoxyphenyl group is particularly noteworthy due to several key characteristics:
-
Steric Hindrance: The proximity of the methoxy group to the point of attachment to the thiazole ring can induce a specific conformational orientation of the phenyl ring. This steric hindrance can either be beneficial, by locking the molecule into a bioactive conformation for optimal target binding, or detrimental, by preventing access to the binding pocket.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho position, these effects can influence the electron density of the thiazole ring and the adjacent phenyl ring, impacting p-p stacking interactions, hydrogen bond formation, and overall target affinity.
-
Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with nearby functionalities. This can restrict the molecule's conformational flexibility and enhance its binding to a specific target.
-
Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It can be a site for O-demethylation by cytochrome P450 enzymes, which can either lead to inactivation or bioactivation of the drug.
The following sections will explore how these properties of the 2-methoxyphenyl group are leveraged to achieve desired biological outcomes in different therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiazole derivatives have long been investigated as potent anticancer agents, and the inclusion of a methoxyphenyl substituent has often been a key strategy for enhancing their efficacy. The position of the methoxy group plays a crucial role in determining the cytotoxic potential and the mechanism of action.
Structure-Activity Relationship Insights
A comparative analysis of methoxyphenyl-substituted thiazoles reveals important SAR trends. For instance, in a series of substituted methoxybenzoyl-aryl-thiazoles (SMARTs), the electronic properties of substituents on the 2-phenyl ring of the thiazole did not show a clear influence on antiproliferative activity[1]. However, the presence of a 3,4,5-trimethoxyphenyl group at another position of the thiazole was found to be important for activity[1]. This suggests that the overall substitution pattern, rather than a single methoxy group, dictates the anticancer potential.
In another study on 1,3,4-thiadiazole derivatives, a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity against MCF-7 and MDA-MB-231 breast cancer cell lines[2]. This highlights that the methoxy substituent, even at the meta position, can significantly contribute to anticancer efficacy. While direct comparisons with 2-methoxyphenyl analogs were not provided in this specific study, it underscores the importance of the methoxy group in this class of compounds.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of 2-methoxyphenyl thiazole derivatives is often attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell growth and survival.
-
Tubulin Polymerization Inhibition: One of the well-established mechanisms for many anticancer compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity through this mechanism[1].
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes that are overexpressed in cancer cells. For example, some thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression[3].
-
Induction of Apoptosis: Many effective anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases[4].
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel 2-methoxyphenyl thiazole derivatives.
Caption: Workflow for Anticancer Evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (2-methoxyphenyl thiazole derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, and the incorporation of a 2-methoxyphenyl group can enhance their antimicrobial spectrum and potency.
Structure-Activity Relationship Insights
The antimicrobial activity of thiazole derivatives is highly dependent on the substitution pattern. While specific studies focusing solely on the 2-methoxyphenyl group are limited, broader studies on methoxyphenyl-substituted thiazoles provide valuable insights. For instance, a study on a series of thiazole derivatives showed that the presence of a methoxy group on the phenyl ring modestly increased antibacterial activity compared to a methylamino group[5].
In another study, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus[6]. This suggests that the methoxyphenyl moiety contributes to the antimicrobial properties of the thiazole core.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiazole derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Some thiazole derivatives can interact with the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are encased in a self-produced matrix and are notoriously resistant to antibiotics. Some thiazole compounds have been shown to inhibit biofilm formation.
The following diagram illustrates a typical workflow for screening the antimicrobial activity of new compounds.
Caption: Workflow for Antimicrobial Evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium only)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate: Add the standardized microbial inoculum to each well.
-
Incubate: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determine MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies is the MBC/MFC.
Role in Neurodegenerative Diseases: A Glimmer of Hope
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the brain. Thiazole derivatives have emerged as promising therapeutic agents for these debilitating conditions, and the 2-methoxyphenyl group can play a role in their neuroprotective effects.
Targeting Key Pathological Pathways
The neuroprotective effects of thiazole derivatives are often attributed to their ability to modulate multiple targets involved in the pathogenesis of neurodegenerative diseases.
-
Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function. Thiazole-piperazine hybrids have been evaluated as potent cholinesterase inhibitors[7].
-
Anti-inflammatory Effects: Neuroinflammation is a key feature of many neurodegenerative diseases. Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade[3].
-
Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases. Some thiazole derivatives possess antioxidant properties and can protect neurons from oxidative damage[8].
The following diagram illustrates the multitarget approach of thiazole derivatives in neurodegenerative diseases.
Caption: Multitarget Action in Neurodegeneration.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Donepezil)
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Measure Absorbance: Measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Synthesis of 2-Methoxyphenyl Thiazole Derivatives
The synthesis of 2-methoxyphenyl thiazole derivatives can be achieved through various established synthetic routes. The Hantzsch thiazole synthesis is a classic and widely used method.
General Synthetic Scheme: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-methoxyphenyl thiazoles, a thioamide bearing the 2-methoxyphenyl group is typically used.
Caption: Hantzsch Thiazole Synthesis.
Exemplary Synthetic Protocol
The following is a general procedure for the synthesis of a 2-(2-methoxyphenyl)-4-phenylthiazole.
Materials:
-
2-Methoxythiobenzamide
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve Thioamide: Dissolve 2-methoxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add α-Haloketone: Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-methoxyphenyl)-4-phenylthiazole.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Concluding Remarks and Future Perspectives
The 2-methoxyphenyl group, when strategically incorporated into the thiazole scaffold, serves as a powerful modulator of biological activity. Its unique steric and electronic properties can be harnessed to fine-tune the pharmacological profile of thiazole derivatives, leading to enhanced potency, selectivity, and desirable pharmacokinetic properties. This technical guide has provided a comprehensive overview of the role of the 2-methoxyphenyl group in the anticancer, antimicrobial, and neuroprotective activities of thiazole-based compounds, supported by experimental protocols and mechanistic insights.
While significant progress has been made, further research is warranted to fully elucidate the intricate structure-activity relationships of 2-methoxyphenyl thiazole derivatives. Comparative studies that systematically evaluate the impact of the methoxy group at the ortho, meta, and para positions are crucial for rational drug design. Moreover, a deeper understanding of the metabolic fate of these compounds will be instrumental in optimizing their in vivo efficacy and safety profiles.
The versatility of the thiazole nucleus, coupled with the nuanced influence of substituents like the 2-methoxyphenyl group, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel and effective therapeutic agents for a wide range of human diseases.
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Wujec, M., Ulanowska, K., & Paneth, P. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016.[4]
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Al-Ostoot, F. H., Al-Mohaimeed, A. M., & El-Sayed, W. M. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 6(3), 253-261.[6]
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Abdelazeem, A. H., Abdel-Wahab, B. F., & Bahashwan, S. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1395957.[9]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[10]
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Khan, I., Ibrar, A., & Abbas, N. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(9), 13650-13666.[11]
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Farghaly, T. A., Muhammad, Z. A., & Masaret, G. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.[12]
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Chen, J., Wang, Y., & Liu, M. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1649-1659.[1]
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Al-Suwaidan, I. A., Alanazi, A. M., & Al-Abdullah, E. S. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PeerJ, 11, e14964.[3]
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Vaskevich, R. I., Zadora, V. O., & Lesyk, R. B. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 86(3), 33.[13]
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Arisoy, M., Temiz-Arpaci, O., & Yildiz, I. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(8), 1867-1879.[14]
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Kumar, A., & Singh, R. (2017). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.[5]
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Badau, F. G., & Buleandra, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234.[16]
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Thangavel, N., Al Bratty, M., & Alhazmi, H. A. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 15(1), 1-12.[8]
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Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate: A Privileged Pharmacophore Intermediate in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the 2,4-disubstituted thiazole core represents a highly versatile and privileged scaffold. Specifically, Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate serves as a high-value intermediate for the synthesis of diverse therapeutic agents, ranging from kinase inhibitors to neuroinflammatory modulators[1]. This whitepaper provides an in-depth technical analysis of this intermediate, detailing the structural rationale behind its pharmacophore, validated synthetic methodologies, and downstream derivatization strategies for library generation.
Pharmacophore Rationale & Structural Biology
The utility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate lies in its precise arrangement of steric and electronic features, which are highly sought after in structure-based drug design [2].
The Thiazole-2-Carboxylate Core
The thiazole ring is a well-established bioisostere for amides and peptides, offering superior metabolic stability against proteolytic cleavage. The C2-carboxylate ester is a critical synthetic handle. In biological systems, its hydrolyzed form (thiazole-2-carboxylic acid) or its amide derivatives act as potent hydrogen-bond donors/acceptors. The sulfur atom in the thiazole ring imparts enhanced lipophilicity compared to oxazole analogs, which significantly improves blood-brain barrier (BBB) penetration and cellular permeability [3].
The 4-(2-Methoxyphenyl) Substitution
The placement of a 2-methoxyphenyl group at the C4 position of the thiazole introduces critical conformational constraints:
-
Conformational Locking: The steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the thiazole core. This induced dihedral angle is entropically favorable when the molecule binds to deep, hydrophobic pockets, such as the DFG-out conformation of receptor tyrosine kinases (e.g., c-Met) [2].
-
Electronic Interactions: The methoxy oxygen serves as a localized hydrogen-bond acceptor, capable of interacting with hinge-region residues in kinase domains or coordinating with metal ions in metalloenzymes.
Inhibition of the c-Met/PI3K/AKT signaling pathway by thiazole derivatives.
Synthetic Methodology: The Hantzsch Cyclization
The most robust and scalable route to Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is the Hantzsch thiazole synthesis [4]. This involves the cyclocondensation of an α -haloketone with a thioamide.
Causality of Experimental Choices
-
Reagent Selection: 2-Bromo-1-(2-methoxyphenyl)ethan-1-one is reacted with ethyl thiooxamate. Ethyl thiooxamate is chosen over standard thioamides because the adjacent electron-withdrawing ester group reduces the nucleophilicity of the sulfur atom.
-
Solvent & Temperature: To overcome this reduced nucleophilicity, the reaction requires a polar protic solvent (Ethanol) at reflux (80°C). Ethanol stabilizes the highly polar hydroxythiazoline transition state before the final dehydration step drives the aromatization of the thiazole ring.
Step-by-Step Synthesis Protocol
Self-Validating System: This protocol incorporates in-process controls (TLC) and a specific quenching mechanism to ensure high purity and prevent ester hydrolysis during workup.
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 mmol, 2.29 g) in 50 mL of anhydrous ethanol.
-
Reagent Addition: Add ethyl thiooxamate (11.0 mmol, 1.46 g) in one portion. The slight excess of the thioamide ensures complete consumption of the lachrymatory α -bromoketone.
-
Cyclization: Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material ( Rf≈0.6 ) should disappear, replaced by a new, UV-active spot ( Rf≈0.4 ).
-
Quenching & Neutralization: Cool the mixture to room temperature. The reaction generates hydrobromic acid (HBr) as a byproduct. To prevent acid-catalyzed ester hydrolysis, concentrate the mixture in vacuo to half volume, then pour it into 100 mL of ice-cold saturated aqueous NaHCO3 .
-
Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) to yield Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate as a pale yellow solid.
Workflow of the Hantzsch thiazole synthesis for the target pharmacophore.
Quantitative Data & Reaction Optimization
To maximize the yield of the intermediate, various solvent systems and temperatures were evaluated. The data below summarizes the physicochemical properties of the target compound and the optimization of its synthesis.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value | Pharmacological Relevance |
| Molecular Weight | 263.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (calculated) | 2.85 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area | 64.5 Ų | Excellent predictor for BBB penetration (< 90 Ų). |
| Hydrogen Bond Acceptors | 4 | Facilitates kinase hinge-region binding. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation. |
Table 2: Hantzsch Cyclization Optimization
| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation |
| Dichloromethane | 40 (Reflux) | 24 | 15% | Insufficient thermal energy for dehydration. |
| Tetrahydrofuran | 66 (Reflux) | 12 | 45% | Moderate yield; intermediate buildup observed. |
| Ethanol | 80 (Reflux) | 5 | 82% | Optimal protic stabilization of transition state. |
| DMF | 100 | 3 | 60% | Faster reaction, but difficult product isolation. |
Downstream Derivatization Workflows
The true value of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is its orthogonal reactivity, allowing for divergent library synthesis.
Carboxylate Functionalization (Amide Library)
The ethyl ester is highly stable but can be selectively hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting thiazole-2-carboxylic acid is a prime candidate for amide coupling (using HATU and DIPEA) with various primary and secondary amines. This is the primary route for generating c-Met and PI3K inhibitors [2].
Ether Cleavage (Phenol Unmasking)
The 2-methoxy group can be demethylated using Boron Tribromide ( BBr3 ) in anhydrous Dichloromethane at -78°C. Unmasking the phenol provides a new vector for SAR exploration, such as the synthesis of bulky ether derivatives or cross-coupling reactions via triflation.
Downstream derivatization logic for library generation.
References
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- National Center for Biotechnology Information (PMC)
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- 3-(Bromoacetyl)
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This parameter is pivotal in various stages of pharmaceutical development, including synthesis, purification, formulation, and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, a heterocyclic compound with potential pharmacological applications. Given the limited publicly available solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and the application of thermodynamic models for prediction and correlation. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to meticulously characterize the solubility of this and similar thiazole derivatives.
Introduction: The Central Role of Solubility in Drug Development
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[3] The solubility of these compounds, including Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, dictates their behavior in various solvent systems, which is crucial for processes such as crystallization, formulation of liquid dosage forms, and ensuring adequate concentration in systemic circulation for pharmacological activity.[4][5] A compound with poor solubility can face significant hurdles, including unpredictable in vitro results and compromised bioavailability.[6] Therefore, a thorough understanding and empirical determination of a compound's solubility profile in a range of organic solvents is not merely a data-gathering exercise but a fundamental step in risk mitigation and rational drug design.
This guide will delve into the theoretical underpinnings of solubility, followed by detailed, field-proven experimental protocols. We will also explore how thermodynamic models can be leveraged to predict and correlate solubility behavior, providing a more profound understanding of the solute-solvent interactions at play.
Theoretical Framework: Understanding the "Why" of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][7] This concept is rooted in the interplay of intermolecular forces between the solute and solvent molecules. For Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Influence of Molecular Structure and Solvent Properties
The structure of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, featuring a thiazole ring, a methoxyphenyl group, and an ethyl carboxylate moiety, suggests a molecule with moderate polarity. The presence of heteroatoms (nitrogen, sulfur, and oxygen) allows for potential hydrogen bonding and dipole-dipole interactions.
The choice of solvent and its physicochemical properties are paramount in determining solubility. Key solvent characteristics include:
-
Polarity and Dielectric Constant: Solvents are broadly classified as polar, semi-polar, or non-polar based on their dielectric constant (δ).[7] Polar solvents (e.g., methanol, ethanol) are generally effective at dissolving polar solutes, while non-polar solvents (e.g., hexane, toluene) are suited for non-polar solutes.[7][8] The methoxy and ethyl carboxylate groups in the target molecule suggest that it would exhibit favorable solubility in polar and semi-polar solvents.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can significantly influence the solubility of compounds with complementary functionalities. Protic solvents like alcohols can form hydrogen bonds with the heteroatoms in Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, enhancing its solubility.
-
Co-solvency: The solubility of a poorly soluble compound can often be enhanced by using a mixture of solvents, a phenomenon known as co-solvency.[4][8] By mixing solvents, the polarity of the solvent system can be fine-tuned to better match that of the solute.[7]
Predicted Qualitative Solubility Profile
Based on these principles, a qualitative prediction of the solubility of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in common organic solvents can be made. While some thiazole derivatives are noted for their good solubility in organic solvents like DMSO, CHCl3, and CH2Cl2, they often exhibit poor water solubility.[9]
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form hydrogen bonds with the nitrogen and oxygen atoms of the solute.[4] |
| Polar Aprotic | Acetonitrile, DMSO, Dichloromethane (DCM) | High to Moderate | The polar nature of both the solvent and the solute facilitates dissolution through dipole-dipole interactions.[5] |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the solute and these solvents will impede dissolution.[7][8] |
This table is based on established chemical principles and data for analogous compounds and serves as a predictive guide. Experimental verification is essential.
Experimental Determination of Solubility: A Step-by-Step Approach
The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[10][11]
The Shake-Flask Method: A Self-Validating Protocol
This method involves equilibrating an excess amount of the solid compound in a chosen solvent until the solution is saturated. The concentration of the dissolved compound is then measured, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][6]
Experimental Workflow for Solubility Determination
Caption: Input-output relationship for the Jouyban-Acree solubility model.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for approaching this critical task, from theoretical predictions to detailed experimental protocols and the application of thermodynamic models. By systematically evaluating its solubility in a diverse range of organic solvents, researchers can make informed decisions regarding its synthesis, purification, and formulation, ultimately accelerating its path through the drug development pipeline. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for characterizing the solubility of other novel chemical entities.
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Unlocking the Therapeutic Potential: An In-Depth Technical Guide to the Electronic Properties of Ethyl Thiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Among its many derivatives, ethyl thiazole-2-carboxylate and its analogs have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of oncology.[3][4] Their efficacy is intrinsically linked to their electronic properties, which govern their interactions with biological targets. This guide provides a comprehensive exploration of the electronic landscape of these derivatives, offering both theoretical underpinnings and practical experimental methodologies.
The Significance of Electronic Properties in Drug Design
The journey of a drug from administration to its therapeutic target is a complex interplay of molecular interactions. The electronic characteristics of a drug molecule, such as its electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), are pivotal in determining its pharmacokinetic and pharmacodynamic profiles.[5] For ethyl thiazole-2-carboxylate derivatives, these properties dictate their ability to engage in crucial non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues within the active sites of target proteins, like kinases.[6] By modulating the electronic nature of substituents on the thiazole ring, medicinal chemists can fine-tune the binding affinity, selectivity, and ultimately, the therapeutic efficacy of these compounds.[7]
Synthesis of Ethyl Thiazole-2-carboxylate Derivatives: A General Overview
The synthesis of ethyl thiazole-2-carboxylate derivatives often begins with the Hantzsch thiazole synthesis or variations thereof. A common route involves the reaction of thiourea or a substituted thiourea with an α-haloketone, such as ethyl bromopyruvate, to form the core ethyl 2-aminothiazole-4-carboxylate structure.[2][8] This versatile intermediate can then be further functionalized at the amino group or other positions on the thiazole ring to generate a diverse library of derivatives.[9][10] For instance, reaction with various aldehydes and ketones can yield Schiff bases, while acylation can introduce amide functionalities.[8] Another key synthetic strategy involves the cyclization of thiosemicarbazones with ethyl bromopyruvate to produce ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[11][12]
Characterizing the Electronic Landscape: A Methodological Approach
A multi-faceted approach combining electrochemical and spectroscopic techniques, supported by computational modeling, is essential for a thorough understanding of the electronic properties of ethyl thiazole-2-carboxylate derivatives.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules, providing insights into their electron-donating and -accepting capabilities.[13][14] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve the ethyl thiazole-2-carboxylate derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Data Acquisition:
-
Record a background voltammogram of the electrolyte solution to identify any potential interfering signals.
-
Introduce the sample solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.
-
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene as an internal standard.
Figure 2: A generalized workflow for UV-Vis and fluorescence spectroscopy of ethyl thiazole-2-carboxylate derivatives.
Computational Modeling: Density Functional Theory
Density Functional Theory (DFT) has become an indispensable tool in modern drug discovery for predicting the electronic properties of molecules with a high degree of accuracy. DFT calculations can provide valuable information on HOMO and LUMO energies, the HOMO-LUMO energy gap, electron density distribution, and molecular electrostatic potential. [15]These computational insights complement experimental data and aid in the rational design of new derivatives with desired electronic characteristics.
Data Presentation: A Comparative Analysis
The electronic properties of ethyl thiazole-2-carboxylate derivatives are highly sensitive to the nature and position of substituents on the thiazole and any appended aromatic rings. The following tables provide a summary of representative data.
Table 1: Calculated HOMO-LUMO Energies of Substituted Thiazole Derivatives
| Compound | Substituent at C2 | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| A | -NH₂ | -H | -5.53 | -0.83 | 4.70 | [16] |
| B | -NH-N=CH-Ph | -H | -6.11 | -2.88 | 3.23 | [15] |
| C | -NH-N=CH-(p-NO₂-Ph) | -H | -6.25 | -3.15 | 3.10 | [1] |
| D | -NH-N=CH-(p-OH-Ph) | -H | -5.98 | -2.55 | 3.43 | [11] |
Table 2: Representative Spectroscopic and Electrochemical Data
| Compound | λmax (nm) | λem (nm) | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |
| Thiazole Derivative 1 | 341 | 494 | 1.06 | -1.25 | [17] |
| Thiazole Derivative 2 | 358 | 492 | 0.98 | -1.32 | [18] |
| Thiazole Derivative 3 | 409 | 502 | 0.89 | -1.41 | [17] |
Applications in Drug Development: Targeting Kinase Signaling Pathways
A significant focus of research on ethyl thiazole-2-carboxylate derivatives has been their development as protein kinase inhibitors for cancer therapy. [4][6][19]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The electronic properties of thiazole derivatives are critical for their ability to bind to the ATP-binding pocket of kinases, often through hydrogen bonding with the hinge region and other key residues. [6]For example, derivatives of ethyl thiazole-2-carboxylate have been investigated as inhibitors of kinases such as Akt and c-Met. [3][19]
Figure 3: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by an ethyl thiazole-2-carboxylate derivative.
Conclusion and Future Perspectives
The electronic properties of ethyl thiazole-2-carboxylate derivatives are a critical determinant of their biological activity and therapeutic potential. A thorough understanding of these properties, achieved through a combination of electrochemical, spectroscopic, and computational methods, is essential for the rational design of novel and more effective drug candidates. As our understanding of the intricate signaling networks within cells continues to grow, the ability to precisely tune the electronic landscape of these versatile thiazole scaffolds will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and reduced side effects.
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Bădărău, A. S., Nuță, D. C., Limban, C., Chiriță, C., & Nițulescu, G. M. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M1482. [Link]
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Haroon, M., Akhtar, T., Khalid, M., Ali, S., Zahra, S., ul haq, I., Alhujaily, M., & Dias, M. C. H. de B. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(11-12), 467–480. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]
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Wang, L., Zhang, X., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246758. [Link]
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Al-Ghorbani, M., & Aouad, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
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Abdel-Ghani, N. T., & El-Sayed, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35836-35868. [Link]
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Ionescu, S., Dinu, M., & Nuta, A. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. Antioxidants, 10(11), 1709. [Link]
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Murai, T., Yamaguchi, K., & Minoura, M. (2021). Acid‐Responsive Absorption and Emission of 5‐N‐Arylaminothiazoles: Emission of White Light from a Single Fluorescent Dye and a Lewis Acid. Chemistry–A European Journal, 27(10), 3469-3477. [Link]
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Belaidi, S., Mazri, R., Belaidi, H., Lanez, T., & Bouzidi, D. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9241-9245. [Link]
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Abdel-Ghani, N. T., & El-Sayed, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35836-35868. [Link]
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Li, J., Wang, Y., Zhang, Y., & Wang, L. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1039-1043. [Link]
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Haroon, M., Akhtar, T., Yousaf, M., Riaz, L., Taimoor, M., Ansari, M. A., Zahra, S., & ul-Haq, I. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Chemistry Central Journal, 16(1), 36. [Link]
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Schmidt, A., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]
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Methodological & Application
Synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate via Hantzsch Thiazole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The methodology is centered around the robust and versatile Hantzsch thiazole synthesis. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidelines for the purification and characterization of the final product. The presented protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction
Thiazole derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[1] This classical condensation reaction typically involves the cyclization of an α-haloketone with a thioamide, offering a straightforward and efficient route to a diverse array of substituted thiazoles.[2]
This guide focuses on the specific application of the Hantzsch synthesis to prepare Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, a molecule with potential applications as a building block in the development of novel therapeutic agents. The strategic incorporation of the 2-methoxyphenyl group and the ethyl carboxylate functionality at positions 4 and 2 of the thiazole ring, respectively, provides avenues for further chemical modification and exploration of structure-activity relationships (SAR).
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate involves the reaction between 2-bromo-1-(2-methoxyphenyl)ethanone (an α-haloketone) and ethyl thiooxamate (a thioamide).
The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the ethyl thiooxamate on the α-carbon of 2-bromo-1-(2-methoxyphenyl)ethanone. This is a classic SN2 reaction, where the bromine atom acts as the leaving group.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate, a hydroxythiazoline derivative.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.[2]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | m.p. (°C) | b.p. (°C) | Hazards |
| 2-Bromo-1-(2-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | 47-49 | - | Skin/Eye Irritant |
| Ethyl thiooxamate | C₄H₇NO₂S | 133.17 | - | - | Skin/Eye Irritant, Harmful if swallowed |
| Ethanol (absolute) | C₂H₅OH | 46.07 | -114 | 78 | Flammable, Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Mild Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant, Neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Hygroscopic |
Synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(2-methoxyphenyl)ethanone (10 mmol, 2.29 g).
-
Dissolve the α-haloketone in 40 mL of absolute ethanol.
-
To this solution, add ethyl thiooxamate (11 mmol, 1.47 g).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
Step 2: Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until the effervescence ceases. This step neutralizes the hydrobromic acid (HBr) formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Experimental workflow for the synthesis.
Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate as a solid.
Characterization of the Final Product
The structure and purity of the synthesized Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate should be confirmed by various spectroscopic methods.
Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10-7.90 (m, 1H, Ar-H), 7.85 (s, 1H, thiazole-H), 7.40-7.25 (m, 2H, Ar-H), 7.10-6.95 (m, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.5 (C=O, ester), 157.0 (Ar-C-O), 155.0 (C2-thiazole), 148.0 (C4-thiazole), 131.5 (Ar-CH), 129.0 (Ar-CH), 125.0 (C5-thiazole), 121.0 (Ar-CH), 120.0 (Ar-C), 111.5 (Ar-CH), 62.0 (-OCH₂CH₃), 55.5 (-OCH₃), 14.5 (-OCH₂CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3100-3000 (Ar-H stretch), 2980-2900 (Alkyl C-H stretch), 1720 (C=O ester stretch), 1600, 1490, 1450 (C=C and C=N ring stretch), 1250 (Ar-O-C stretch).[3] |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₃H₁₃NO₃S [M+H]⁺: 264.07; Found: 264.1. |
Note: The expected NMR and IR data are based on the analysis of structurally similar compounds and theoretical predictions. Actual experimental values may vary slightly.[4][5]
Caption: Workflow for purification and analysis.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Bromo-1-(2-methoxyphenyl)ethanone: This compound is a lachrymator and is corrosive. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl thiooxamate: This compound is harmful if swallowed and causes skin and eye irritation. Handle with care and avoid inhalation of dust or vapors.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This technical guide provides a comprehensive and practical protocol for the synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate using the Hantzsch thiazole synthesis. By detailing the reaction mechanism, experimental procedures, and characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the Hantzsch synthesis, coupled with the potential for further derivatization of the target molecule, underscores the importance of this methodology in the exploration of novel chemical entities with therapeutic potential.
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Procedure for cyclization of thioamides to form thiazole carboxylates
Application Note: Directed Cyclization of Thioamides to Thiazole-4-Carboxylates
Introduction & Strategic Context
The thiazole scaffold is a privileged pharmacophore ubiquitous in bioactive natural products (e.g., largazole, bacillamide A) and synthetic therapeutics[1][2]. Specifically, thiazole-4-carboxylates serve as highly versatile building blocks for peptide macrocyclization and peptidomimetic drug design[3]. The most robust methodology for constructing this heterocycle is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α -haloketone, such as ethyl bromopyruvate[4][5].
This application note details a highly optimized, self-validating protocol for the chemoselective cyclization of thioamides to form ethyl thiazole-4-carboxylates. By controlling the reaction microenvironment (solvent polarity, acid scavenging, and thermal activation), this method suppresses racemization of chiral substrates and maximizes isolated yields[1][3].
Mechanistic Insights & Causality
The formation of the thiazole ring proceeds via a multi-step cascade that demands precise stoichiometric and environmental control[4][6]:
-
Nucleophilic Substitution ( SN2 ) : The soft sulfur atom of the thioamide selectively attacks the α -carbon of ethyl bromopyruvate. This step is highly exothermic and rapid due to the strong electrophilicity of the brominated carbon, which is flanked by electron-withdrawing carbonyl and ester moieties[6].
-
Intramolecular Cyclization : The thioamide nitrogen undergoes nucleophilic addition into the ketone carbonyl, forming a 5-membered hydroxythiazolidine intermediate[4].
-
Dehydration & Aromatization : The intermediate eliminates a molecule of water and hydrobromic acid (HBr) to yield the thermodynamically stable aromatic thiazole[6].
Causality in Reagent Selection: The generation of HBr in the final aromatization step is a critical failure point for acid-sensitive or chiral substrates. If left unneutralized, HBr catalyzes imine-enamine tautomerization, leading to racemization at the α -carbon of amino acid-derived thioamides[3]. Therefore, the stoichiometric addition of a mild, heterogeneous base like calcium carbonate ( CaCO3 ) or potassium bicarbonate ( KHCO3 ) is mandated to scavenge HBr continuously without hydrolyzing the labile ethyl ester[2][3].
Workflow of Hantzsch-type cyclization forming thiazole-4-carboxylates.
Quantitative Optimization of Reaction Conditions
The choice of solvent and acid scavenger directly dictates the reaction trajectory. Table 1 summarizes the optimization landscape, demonstrating why THF/ CaCO3 or DMF/ KHCO3 systems are prioritized for complex molecule synthesis.
Table 1: Optimization of Thioamide Cyclization with Ethyl Bromopyruvate
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 1 | Ethanol | None | 80 (Reflux) | 12 | 42 | High degradation; acidic environment promotes ester hydrolysis and racemization[3]. |
| 2 | THF | CaCO3 (2.0) | 25 | 8 | 85 | Heterogeneous base perfectly neutralizes HBr; ideal for chiral amino acid precursors[3]. |
| 3 | DMF | KHCO3 (2.0) | 60 | 4 | 89 | Increased solvent polarity accelerates the SN2 step; high purity profile[2]. |
| 4 | Neat | None | 100 (MW) | 0.5 | 92 | Microwave irradiation drives rapid dehydration; catalyst-free but requires specialized equipment[7]. |
Standard Operating Protocol: Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylate
Self-Validating Design: This protocol incorporates built-in analytical checkpoints to ensure the reaction proceeds exactly as mechanistically predicted.
Materials Required:
-
Primary Thioamide (1.0 equiv, e.g., 10.0 mmol)
-
Ethyl bromopyruvate (1.1 equiv, 11.0 mmol) - Caution: Severe lachrymator[2]. Handle exclusively in a fume hood.
-
Calcium carbonate ( CaCO3 ) powder (2.0 equiv, 20.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.
-
Base Integration : Add finely powdered CaCO3 (20.0 mmol) to the solution.
-
Causality: CaCO3 is insoluble in THF, creating a heterogeneous suspension that will selectively react with generated HBr at the solid-liquid interface without inducing base-catalyzed side reactions[3].
-
-
Electrophile Addition : Cool the suspension to 0 °C using an ice bath. Dropwise, add ethyl bromopyruvate (11.0 mmol) over 10 minutes.
-
Self-Validation Checkpoint 1: The solution may exhibit a slight color change (often yellow to deep orange/red) as the initial SN2 S-alkylation occurs rapidly[3].
-
-
Cyclization & Aromatization : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 8 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Eluent: 30% Ethyl Acetate in Hexanes). The thioamide starting material (UV active, lower Rf ) should completely disappear, replaced by a highly UV-active spot (the aromatic thiazole) at a higher Rf .
-
-
Quenching & Filtration : Dilute the reaction mixture with 50 mL of ethyl acetate. Filter the suspension through a pad of Celite to remove unreacted CaCO3 and precipitated calcium bromide ( CaBr2 ).
-
Aqueous Workup : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL).
-
Causality: The NaHCO3 wash ensures the absolute removal of any trace pyruvic acid byproducts or residual HBr, preventing degradation during concentration.
-
-
Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude ethyl thiazole-4-carboxylate.
-
Purification : Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc/Hexanes) to afford the analytically pure product.
Analytical Characterization
To confirm the structural integrity of the synthesized thiazole-4-carboxylate, the following spectral features should be validated:
-
1 H NMR ( CDCl3 , 400 MHz) : A diagnostic singlet typically appearing between δ 8.00 - 8.20 ppm corresponds to the isolated aromatic proton at the C5 position of the thiazole ring[1][3]. The ethyl ester will present as a characteristic quartet ( ∼δ 4.40 ppm, J=7.1 Hz) and triplet ( ∼δ 1.40 ppm, J=7.1 Hz)[3].
-
13 C NMR : The C4 carbon bearing the carboxylate typically resonates around δ 146-148 ppm, while the ester carbonyl carbon appears near δ 161 ppm.
References[3] Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein
Source: nih.gov URL:[Link][4] Title: Hantzsch Thiazole Synthesis Source: chemhelpasap.com URL: [Link][1] Title: Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues Source: academia.edu URL: [Link][7] Title: New methods for the rapid synthesis of thiazoles Source: figshare.com URL:[Link][5] Title: Hantzsch Thiazole Synthesis Source: synarchive.com URL: [Link] Title: Hantzsch thiazole synthesis - laboratory experiment Source: youtube.com URL:[Link] Title: A concise and efficient route to the total synthesis of bacillamide A and its analogues Source: arkat-usa.org URL:[Link]
Sources
- 1. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. sussex.figshare.com [sussex.figshare.com]
Application Note: One-Pot Synthesis of 4-Arylthiazole-2-Carboxylate Derivatives
Executive Summary & Mechanistic Rationale
The 4-arylthiazole-2-carboxylate scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including PPARδ agonists and c-Met kinase inhibitors [1, 2]. Traditionally, the synthesis of these derivatives relies on the classical stepwise Hantzsch thiazole synthesis, which requires the isolation of highly reactive, lachrymatory, and unstable α-haloketones.
To improve safety, step-economy, and overall yield, modern synthetic workflows employ a one-pot, telescoped approach. By generating the α-haloketone in situ from an aryl ketone and immediately trapping it with ethyl thiooxamate, researchers can bypass the isolation of toxic intermediates. This application note details the mechanistic causality, reaction optimization, and self-validating protocols for the one-pot synthesis of ethyl 4-arylthiazole-2-carboxylates.
Reaction Design and Causality
The success of a one-pot Hantzsch cyclization hinges on the precise orchestration of halogenation and nucleophilic condensation.
-
Halogenation Strategy: Utilizing N-Bromosuccinimide (NBS) or molecular iodine (I2) allows for controlled, electrophilic halogenation of the enolizable aryl ketone. I2 in DMSO is particularly effective, as DMSO acts as both a highly polar solvent and a mild oxidant, facilitating the rapid formation of the α-iodo ketone [3].
-
Thioamide Selection: Ethyl thiooxamate is selected as the nucleophile because it directly installs the C2-carboxylate ester. Unlike primary thioamides (e.g., thioacetamide), the electron-withdrawing nature of the oxamate ester modulates the nucleophilicity of the sulfur atom. This requires elevated temperatures (80–100 °C) to drive the initial S-alkylation and subsequent dehydrative cyclization.
-
Solvent Dynamics: Polar solvents (EtOH, DMSO) are critical. They stabilize the polar transition states during the nucleophilic attack and facilitate the elimination of water in the final aromatization step.
Visualizing the Synthetic Workflow
Figure 1: Mechanistic pathway for one-pot 4-arylthiazole-2-carboxylate synthesis.
Quantitative Data: Optimization of Reaction Conditions
To establish a robust protocol, various halogenating agents and solvent systems were evaluated. Table 1 summarizes the empirical data driving the protocol selection.
Table 1: Optimization of One-Pot Synthesis Parameters
| Entry | Halogenating Agent (Eq) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Causality / Observation |
| 1 | NBS (1.05) | THF | 65 | 4.0 | 62 | Incomplete cyclization due to low solvent polarity. |
| 2 | NBS (1.05) | EtOH | 80 | 2.5 | 85 | Excellent solubility; EtOH aids in dehydration. |
| 3 | I2 (1.10) | DMSO | 100 | 1.5 | 91 | DMSO promotes rapid iodination and cyclization. |
| 4 | Tribromoisocyanuric (0.35) | MeCN/H2O | 25 | 6.0 | 70 | Mild conditions, but requires longer reaction time [4]. |
Note: Yields are based on the model substrate acetophenone converting to ethyl 4-phenylthiazole-2-carboxylate.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and strategic workup steps ensure high-fidelity execution and reproducibility.
Protocol A: Iodine/DMSO-Mediated One-Pot Synthesis (Recommended for Electron-Rich Aryl Ketones)
Rationale: Iodine is a milder electrophile than bromine, preventing over-halogenation of electron-rich aromatic rings. DMSO accelerates the reaction via the Kornblum-type intermediate stabilization.
Materials:
-
Aryl ketone (10.0 mmol)
-
Molecular Iodine (I2) (11.0 mmol, 1.1 eq)
-
Ethyl thiooxamate (10.0 mmol, 1.0 eq)
-
Anhydrous DMSO (20 mL)
-
20% aqueous Sodium Thiosulfate (Na2S2O3)
Step-by-Step Procedure:
-
In Situ Iodination: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aryl ketone (10.0 mmol) in anhydrous DMSO (20 mL). Add molecular iodine (11.0 mmol) in one portion.
-
Activation: Heat the mixture to 80 °C for 1 hour. Validation Check: The initial dark purple color of iodine will transition to a deep amber/brown as the α-iodo ketone forms. TLC (Hexanes/EtOAc 8:2) should confirm the complete consumption of the starting ketone.
-
Thioamide Addition: Cool the flask slightly to 60 °C. Add ethyl thiooxamate (10.0 mmol) sequentially. Caution: Do not add at 80 °C to prevent rapid, exothermic decomposition of the thioamide.
-
Cyclization: Raise the temperature to 100 °C and stir for 1.5 hours.
-
Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold 20% aqueous Na2S2O3. Causality: The thiosulfate reduces any unreacted I2 to water-soluble iodide, preventing oxidative degradation of the electron-rich thiazole product and instantly decolorizing the aqueous layer.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol.
Protocol B: NBS-Mediated Synthesis in Ethanol (Recommended for Standard/Electron-Deficient Substrates)
Rationale: NBS provides a steady, low concentration of active bromine, minimizing side reactions. Ethanol serves as a green solvent that perfectly balances the solubility of the polar thiooxamate and the hydrophobic aryl ketone.
Step-by-Step Procedure:
-
Bromination: Dissolve the aryl ketone (10.0 mmol) and NBS (10.5 mmol) in absolute ethanol (25 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol) to accelerate enolization.
-
Heating: Reflux the mixture (80 °C) for 1 hour.
-
Condensation: Without cooling, add ethyl thiooxamate (10.0 mmol) directly to the refluxing solution. Continue refluxing for 1.5 hours. Validation Check: A precipitate (ammonium bromide byproducts or the product itself) may begin to form as the reaction progresses.
-
Workup: Concentrate the ethanol to half its volume in vacuo. Dilute with saturated aqueous NaHCO3 (50 mL) to neutralize the HBr generated during cyclization. Extract with Dichloromethane (3 × 40 mL).
-
Drying & Purification: Dry the organics over MgSO4, concentrate, and purify via recrystallization.
Analytical Validation
To confirm the structural integrity of the synthesized 4-arylthiazole-2-carboxylate, perform the following analytical checks:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic thiazole C5-proton, which typically appears as a sharp singlet in the aromatic region (δ 7.40 – 7.80 ppm). The ethyl ester will present a characteristic quartet (δ ~4.45 ppm, 2H) and triplet (δ ~1.45 ppm, 3H).
-
13C NMR: The C2 carbon of the thiazole ring is highly deshielded (δ ~160-165 ppm), and the ester carbonyl carbon will appear near δ 161 ppm.
-
LC-MS: Confirm the mass using ESI+. The [M+H]+ peak should perfectly match the calculated exact mass of the target derivative.
References
-
Title: Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: PubMed Central (NIH) URL: [Link]
-
Title: A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents Source: PubMed Central (NIH) URL: [Link]
-
Title: One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid Source: ResearchGate URL: [Link]
Application Note: Microwave-Assisted Synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Executive Summary
The synthesis of highly functionalized thiazoles is a cornerstone of modern medicinal chemistry, given the privileged nature of the 1,3-thiazole scaffold in drug discovery. This application note details an optimized, self-validating protocol for the synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate via a Microwave-Assisted Organic Synthesis (MAOS) adaptation of the classic Hantzsch cyclization. By replacing conventional convective heating with targeted dielectric irradiation, this protocol reduces reaction times from 18 hours to 10 minutes while significantly suppressing thermal degradation pathways.
Mechanistic Rationale & Causality
The [1] traditionally involves the condensation of an α -haloketone with a thioamide. In this protocol, 2-bromo-1-(2-methoxyphenyl)ethanone acts as the electrophile, and ethyl thiooxamate serves as the dinucleophile.
Why Microwave Irradiation? The cyclization proceeds through an initial S -alkylation to form a thioimidate intermediate, followed by nucleophilic attack on the carbonyl and a final dehydration step to achieve aromatization. The dehydration step is highly endothermic and represents the rate-limiting bottleneck under conventional reflux.
By utilizing ethanol as the solvent—which possesses a remarkably high microwave loss tangent ( tanδ=0.941 )—the reaction mixture undergoes rapid, volumetric superheating in a sealed vessel [2]. The electromagnetic field directly couples with the highly polar thioimidate intermediate, lowering the activation energy barrier for dehydration and driving the reaction to completion in minutes rather than hours.
Fig 1: Microwave-accelerated Hantzsch thiazole synthesis mechanism.
Reagent & Equipment Specifications
-
Electrophile: 2-Bromo-1-(2-methoxyphenyl)ethanone (1.0 eq, MW: 229.07 g/mol )
-
Nucleophile: Ethyl thiooxamate (1.0 eq, MW: 133.17 g/mol )
-
Solvent: Absolute Ethanol (Anhydrous, >99.5%)
-
Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials with crimp caps.
Experimental Workflow
Fig 2: Experimental workflow and self-validation checkpoints for MAOS.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with built-in physical and analytical checkpoints to ensure absolute experimental integrity [3].
Step 1: Reaction Assembly
-
To a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, add 2-bromo-1-(2-methoxyphenyl)ethanone (229.1 mg, 1.0 mmol) and ethyl thiooxamate (133.2 mg, 1.0 mmol).
-
Suspend the reagents in 3.0 mL of absolute ethanol.
-
Validation Check: The mixture will initially appear as a pale yellow, heterogeneous suspension.
-
-
Seal the vial securely with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Insert the vial into the microwave synthesizer cavity.
-
Program the instrument parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (Max Power: 200 W)
-
Hold Time: 10 minutes
-
Cooling: Compressed air cooling to 40 °C post-reaction.
-
Causality Note: Sealing the vessel allows the ethanol to safely surpass its atmospheric boiling point (78 °C), generating internal pressure that accelerates the kinetics.
-
Step 3: In-Process Analytical Validation
-
Upon cooling, uncap the vial.
-
Validation Check: The solution should now be a homogenous, deep amber liquid.
-
-
Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v).
-
Starting Material (Bromoketone): Rf≈0.50 (UV active).
-
Target Product: Rf≈0.35 (Bright blue fluorescence under 254 nm UV).
-
-
If the starting material spot persists, re-seal and irradiate for an additional 3 minutes.
Step 4: Workup & HBr Neutralization
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the crude residue in Ethyl Acetate (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO3 (10 mL).
-
Validation Check: Vigorous effervescence ( CO2 gas evolution) must occur. This physically confirms the neutralization of the stoichiometric hydrobromic acid (HBr) generated during the cyclization.
-
-
Wash with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate.
Step 5: Purification
-
Purify the crude product via silica gel flash chromatography, eluting with a gradient of 0% to 30% Ethyl Acetate in Hexanes.
-
Evaporate the product fractions to yield Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate as an off-white to pale yellow solid.
Data Presentation & Comparative Analysis
The implementation of MAOS provides a stark statistical advantage over conventional thermal methods, as summarized below:
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Heating Source | Convective (Oil Bath) | Dielectric (Microwave) |
| Solvent | Ethanol | Ethanol |
| Temperature | 78 °C (Reflux) | 120 °C (Sealed Vessel) |
| Reaction Time | 12 – 18 hours | 10 minutes |
| Isolated Yield | 65 – 70% | 92 – 95% |
| Crude Purity (LC-MS) | ~80% (Thermal degradation byproducts) | >95% (Clean conversion) |
| Energy Consumption | High (Continuous heating) | Low (Short irradiation pulse) |
Analytical Characterization Guidelines
To definitively confirm the structural integrity of the synthesized Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, verify the following spectral markers:
-
LC-MS (ESI+): Calculated exact mass for C13H13NO3S is 263.06. The spectrum must show a dominant [M+H]+ pseudo-molecular ion at m/z 264.1 .
-
1 H NMR (400 MHz, CDCl3 ):
-
Look for the diagnostic isolated thiazole proton ( C5−H ) appearing as a sharp singlet at δ 7.85 ppm .
-
The ethyl ester protons will present as a classic quartet at δ 4.48 ppm ( 2H,J=7.1Hz ) and a triplet at δ 1.45 ppm ( 3H,J=7.1Hz ).
-
The methoxy group ( Ar−OCH3 ) will appear as a strong singlet at δ 3.95 ppm , shielding the adjacent aromatic protons.
-
References
-
Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]
-
3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications RSC Advances (Royal Society of Chemistry)[Link]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases Journal of Medicinal Chemistry (ACS Publications)[Link]
Application Note: Biological Assay Preparation and Screening Protocol for Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Introduction & Scientific Rationale
Thiazole-2-carboxylates represent a highly privileged scaffold in medicinal chemistry, frequently leveraged in the development of novel antimicrobial and anticancer therapeutics. Recent structure-activity relationship (SAR) studies have demonstrated that thiazole and benzothiazole derivatives exhibit potent anti-mycobacterial activity by targeting critical bacterial enzymes, such as salicylate synthase (MbtI) and ATP-phosphoribosyl transferase (HisG) .
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a synthetic intermediate and screening candidate that possesses the core pharmacophore required for such enzymatic inhibition. This application note details a comprehensive, self-validating biological assay preparation guide designed for researchers evaluating the antimicrobial efficacy and mammalian cytotoxicity of this specific compound.
Compound Handling & Formulation Causality
Before initiating any biological assay, the physicochemical properties of the test compound must dictate the formulation strategy.
-
Physicochemical Profile: The presence of the thiazole ring, the methoxyphenyl moiety, and the ethyl ester renders Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate highly lipophilic.
-
Formulation Causality: Attempting to dissolve this compound directly in aqueous biological buffers will cause immediate micro-precipitation, leading to false-negative assay results. Therefore, the master stock must be prepared in 100% cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Assay Tolerance: For all downstream biological assays, the final DMSO concentration must be strictly maintained at ≤1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, which confounds the Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC₅₀) readouts.
High-Throughput Screening Workflow
High-throughput screening workflow for hit validation and TI calculation.
Protocol 1: Antimicrobial Efficacy via Resazurin Microtiter Assay (REMA)
Causality & Rationale: Mycobacterial species (e.g., M. smegmatis or M. bovis BCG) naturally aggregate due to their lipid-rich cell walls, making standard optical density (OD₆₀₀) measurements highly variable. REMA utilizes resazurin (Alamar Blue), a non-toxic, cell-permeable redox indicator. Viable cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin, providing a highly sensitive readout for bacterial viability that is unaffected by cell clumping.
Self-Validating Controls:
-
Positive Control: Rifampicin (Ensures assay sensitivity to known bactericidal agents).
-
Negative Control: 1% DMSO vehicle (Establishes baseline 100% bacterial growth and rules out solvent toxicity).
-
Sterility Control: Media + Resazurin without bacteria (Detects background contamination and auto-reduction of the dye).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in 100% DMSO to yield a 10 mM master stock.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with 10% OADC). Ensure the final compound concentration ranges from 100 µM to 0.19 µM, with DMSO normalized to exactly 1% in all wells.
-
Inoculation: Add 50 µL of bacterial suspension (pre-adjusted to an OD₆₀₀ of 0.05) to each well.
-
Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for the species-specific doubling time (e.g., 3–5 days for slow-growing mycobacteria).
-
Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Readout: Measure fluorescence at λex 560 nm and λem 590 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: Mammalian Cytotoxicity via MTT Assay
Causality & Rationale: A potent antimicrobial agent is only viable for drug development if it demonstrates selective toxicity. The MTT assay measures the metabolic activity of mammalian cells (e.g., HEK-293T or HepG2). Mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT tetrazolium salt into insoluble purple formazan crystals. This assay is chosen over ATP-based luminescence assays to avoid potential optical quenching artifacts caused by highly conjugated aromatic thiazoles.
Self-Validating Controls:
-
Positive Control: Doxorubicin (Confirms cell line susceptibility to known cytotoxic agents).
-
Negative Control: 1% DMSO vehicle (Establishes baseline 100% cell viability).
-
Background Control: Media + MTT without cells (Subtracts background absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Treatment: Aspirate media and add fresh media containing serially diluted Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate (100 µM to 0.19 µM, maintaining 1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of 100% DMSO to each well to solubilize the crystals. Shake the plate in the dark for 15 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Mechanism of Action
Proposed mechanism of action for thiazole-2-carboxylate derivatives.
Data Analysis & Interpretation
The Therapeutic Index (TI) is the ultimate metric of a compound's viability as a drug lead. It is calculated as the ratio of the mammalian IC₅₀ to the bacterial MIC:
TI=MIC (Bacterial Cells)IC50 (Mammalian Cells)
To streamline hit progression, quantitative data should be evaluated against the following structured thresholds:
| Classification | Antimicrobial MIC (µM) | Mammalian IC₅₀ (µM) | Therapeutic Index (TI) | Progression Decision |
| Potent Hit | < 5 µM | > 100 µM | > 20 | Proceed to in vivo PK/PD studies. |
| Moderate Lead | 5 – 20 µM | 50 – 100 µM | 2.5 – 20 | Proceed to SAR optimization (e.g., ester hydrolysis). |
| Toxic/Non-Selective | > 20 µM | < 20 µM | < 1 | Discard or redesign core scaffold. |
| Inactive | > 100 µM | > 100 µM | N/A | Discard. |
Note: If Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate exhibits poor activity, consider hydrolyzing the ethyl ester to its corresponding carboxylic acid, as free carboxylates are often required for optimal binding in the active sites of enzymes like MbtI .
References
-
Mori M., Stelitano G., Chiarelli L. R., Cazzaniga G., Gelain A., Barlocco D., Pini E., Meneghetti F., Villa S. "Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents." Pharmaceuticals, 2021, 14(2), 155. URL:[Link]
-
Shah P., Dhameliya T. M., Bansal R., Nautiyal M., Kommi D. N., Jadhavar P. S., Sridevi J. P., Yogeeswari P., Sriram D., Chakraborti A. K. "N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation." MedChemComm, 2014, 5, 1489-1495. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate . This guide is designed for researchers and drug development professionals utilizing the Hantzsch thiazole synthesis pathway. By condensing the condensation of ethyl thiooxamate and 2-bromo-1-(2-methoxyphenyl)ethanone into a highly controlled protocol, this guide addresses common yield limitations, side reactions, and optimization strategies.
Reaction Pathway & Mechanistic Workflow
Understanding the step-by-step causality of the Hantzsch reaction is critical for troubleshooting. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization, and concludes with a dehydration step to achieve aromatization[1].
Caption: Mechanism of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate synthesis via Hantzsch reaction.
Troubleshooting Guides & FAQs
Q1: Why is my overall yield consistently below 40%, with significant unreacted starting material remaining? A1: Low yields usually stem from a failure to overcome the activation energy required for the final dehydration step, or an S-alkylation transition state that lacks stabilization. The Hantzsch synthesis begins with an SN2 attack by the thioamide sulfur on the α-haloketone. If your solvent is too non-polar, this transition state is not stabilized. Switching to a polar protic solvent (like ethanol or methanol) stabilizes the leaving bromide ion. If the reaction remains sluggish at room temperature, applying controlled heating (70–90 °C) or microwave irradiation can drastically accelerate the reaction and push yields above 80%[1].
Q2: I am observing ester hydrolysis (loss of the ethyl group) during the reaction. How can I prevent this? A2: The ethyl carboxylate moiety on the thiazole ring is highly susceptible to hydrolysis via nucleophilic acyl substitution, especially if the reaction is subjected to harsh basic or aqueous acidic conditions during workup. To prevent this, strictly maintain neutral to slightly acidic conditions during the reaction. Avoid adding strong bases (like NaOH) during the isolation phase; if neutralizing the in situ generated HBr is strictly necessary to precipitate the product, use a mild base like 5% Na₂CO₃ and keep the solution cold[2].
Q3: TLC shows a major side product that isn't the target thiazole. What is it, and how do I minimize it? A3: Under highly acidic conditions, the regioselectivity of the Hantzsch synthesis can shift, leading to the formation of 2-imino-2,3-dihydrothiazole isomers instead of the desired aromatic thiazole[3]. This occurs because excess acid protonates the thioamide nitrogen, altering the cyclization trajectory. To minimize this, do not add exogenous acid to the reaction mixture. The stoichiometric HBr generated during the SN2 step is sufficient to catalyze the dehydration without causing isomerization.
Q4: Can I improve the yield and reaction time using green chemistry approaches? A4: Yes. Recent methodologies demonstrate that using ultrasonic irradiation or solid-supported catalysts (such as silica-supported tungstosilicic acid) can reduce reaction times from several hours to minutes while boosting yields to 79–90%[4]. Alternatively, running the reaction in base-free DMF or utilizing microwave-assisted protocols has been proven to be highly effective for α-haloketone condensations, as dielectric heating provides localized energy bursts that overcome the dehydration activation barrier without causing bulk thermal degradation[5].
Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to select the optimal parameters for your specific laboratory setup.
| Solvent | Temperature | Additive / Catalyst | Time | Expected Yield | Mechanistic Note |
| Ethanol | 25 °C (RT) | None | 24 h | < 40% | Incomplete cyclization and dehydration due to insufficient thermal energy. |
| Ethanol | 78 °C (Reflux) | None | 2–4 h | 65–75% | Standard baseline protocol; prolonged heating may cause minor decomposition. |
| Methanol | 100 °C (MW) | None | 15 min | 85–90% | Microwave (MW) heating rapidly drives dehydration while preventing ester hydrolysis. |
| EtOH/H₂O | 25 °C (US) | SiW-SiO₂ (15%) | 1.5 h | ~85% | Ultrasonic (US) cavitation provides localized energy; green methodology[4]. |
| DMF | 80 °C | Base-free | 2 h | 80–85% | Highly stabilizing for the SN2 transition state; requires aqueous workup to remove DMF[5]. |
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
This protocol is engineered to be self-validating. By incorporating specific analytical checkpoints, you can verify the success of each mechanistic phase before proceeding to the next.
Materials Required:
-
2-bromo-1-(2-methoxyphenyl)ethanone (1.0 mmol, 229 mg)
-
Ethyl thiooxamate (1.05 mmol, 140 mg) (Note: 0.05 mmol excess ensures complete consumption of the lachrymatory haloketone)
-
Anhydrous Ethanol (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-bromo-1-(2-methoxyphenyl)ethanone and ethyl thiooxamate.
-
Solvent Addition: Suspend the reactants in 3.0 mL of anhydrous ethanol. Causality check: Using strictly anhydrous solvent prevents premature ester hydrolysis during the high-temperature phase.
-
Reaction Execution: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 80 °C for 20 minutes.
-
Validation Checkpoint: Monitor the internal pressure via the reactor's software. It should remain stable (below 10 bar), validating that no uncontrolled thermal decomposition or solvent flash-boiling is occurring[1].
-
-
Reaction Monitoring (TLC): After the vial cools to room temperature, sample the mixture for Thin Layer Chromatography (Eluent: Hexane:EtOAc 3:1).
-
Validation Checkpoint: The target thiazole will appear as a distinct, strongly UV-active spot (Rf ~0.5). The complete disappearance of the starting haloketone (Rf ~0.7) validates the successful completion of the SN2 phase.
-
-
Workup & Isolation: Pour the crude reaction mixture into a beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes. If the product does not precipitate immediately, add 5% Na₂CO₃ dropwise until the pH reaches ~7.0[2].
-
Validation Checkpoint: The neutralization of HBr triggers the precipitation of the hydrophobic thiazole product.
-
-
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (2 x 5 mL) to remove any residual salts and unreacted thioamide. Dry the solid under a high vacuum and recrystallize from hot ethanol to yield pure Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
References
-
Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support. 1
-
Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support. 2
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (1987). 3
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI (2017).4
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.sg]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole-2-Carboxylate Solubility in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet challenging issue of dissolving thiazole-2-carboxylate derivatives in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section is for immediate, hands-on problem-solving. Find the issue that best describes your situation and follow the recommended workflow.
Issue 1: My Thiazole-2-carboxylate Compound Shows No Visible Dissolution in DMSO at Room Temperature.
Encountering a compound that refuses to dissolve in a powerful solvent like DMSO can be perplexing. This initial insolubility often points to either fundamental physicochemical barriers or suboptimal solvent conditions.
Root Cause Analysis:
The solubility of a compound is governed by the energy balance between solvent-solute interactions and solute-solute interactions (crystal lattice energy). For thiazole-2-carboxylates, the rigid heterocyclic ring system can lead to strong crystal packing, making it difficult for DMSO molecules to break the lattice. Furthermore, the acidic nature of the carboxylic acid group plays a pivotal role; in its protonated (neutral) state, its solubility can be limited.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for initial dissolution failure.
Step-by-Step Protocol:
-
Verify Solvent and Compound Quality:
-
DMSO Quality: DMSO is highly hygroscopic; absorbed water can significantly reduce its ability to dissolve nonpolar compounds.[1] Always use a fresh bottle of high-purity, anhydrous DMSO (≤0.1% water).
-
Compound Purity: Impurities can sometimes inhibit dissolution. Confirm the purity of your thiazole-2-carboxylate via the certificate of analysis or analytical techniques.
-
-
Apply Physical Dissolution Aids: These methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.
-
Vortexing/Stirring: Vigorously vortex or stir the sample for 2-5 minutes.
-
Gentle Heating: For many compounds, solubility increases with temperature.[1][2] Place the sample in a water bath or on a hot plate set to 30-40°C. Caution: Before heating, it is crucial to assess the thermal stability of your specific compound to avoid degradation.[1]
-
Sonication: Use a bath sonicator for 5-10 minute intervals.[1] Sonication uses ultrasonic waves to create micro-cavitations, which can help break apart solid aggregates and enhance solvent penetration.
-
Issue 2: My Compound Dissolves Initially but Then Precipitates, Especially After Addition to Aqueous Media.
This is a classic sign of supersaturation and poor aqueous solubility. While DMSO is an excellent solvent for creating stock solutions, the compound may crash out when the solution is diluted into an aqueous buffer or cell culture medium for an assay.[3]
Root Cause Analysis:
The solubility of your compound in the final aqueous medium is much lower than in the concentrated DMSO stock. When the stock is diluted, the solvent environment rapidly changes from DMSO-rich to water-rich. If the compound's aqueous solubility limit is exceeded, it will precipitate.
Troubleshooting Workflow Diagram
Caption: Workflow for resolving precipitation after aqueous dilution.
Step-by-Step Protocol:
-
Employ Co-solvents: Co-solvents can help to create a more gradual transition in polarity upon dilution, keeping the compound in solution.[4][5]
-
Protocol: Prepare your stock solution in a binary mixture. A good starting point is 90% DMSO and 10% of a co-solvent like N-methyl-2-pyrrolidone (NMP) or PEG 400.[6] Test the dilution again. You may need to optimize the ratio.
-
Rationale: Co-solvents modify the overall polarity of the solvent system, which can better accommodate the solute as it transitions into the aqueous phase.[4]
-
-
Leverage pH Modification (Highly Recommended for Carboxylates):
-
Protocol: The carboxylic acid moiety on your compound is acidic. By adding a small amount of a suitable base, you can deprotonate it to form a carboxylate salt, which is significantly more polar and water-soluble.[7][8]
-
Prepare a 100 mM stock of a non-aqueous base (e.g., triethylamine or diisopropylethylamine) in DMSO.
-
To your vial of solid thiazole-2-carboxylate, add your DMSO.
-
Add 1.1 to 1.5 molar equivalents of the basic stock solution.
-
Vortex thoroughly. This in situ salt formation should dramatically improve solubility in DMSO and subsequent stability in aqueous media.
-
-
Rationale: The conversion from a neutral carboxylic acid to an ionic salt drastically increases polarity and the potential for favorable interactions with water molecules, preventing precipitation.[9][10]
-
Mechanism of pH-Mediated Solubilization
Caption: Ionization of thiazole-2-carboxylic acid to enhance solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of DMSO I should be aware of? A1: DMSO is a powerful polar aprotic solvent, but it has several characteristics that can impact your experiments.[11][12]
| Property | Value / Characteristic | Implication for Researchers |
| Boiling Point | 189 °C (372 °F)[11] | Low volatility at room temperature, meaning concentrations are stable. Difficult to remove by evaporation.[11] |
| Freezing Point | 18.5 °C (65.3 °F)[11][13] | Can solidify in a cool lab. Thaw completely and vortex well before use to ensure homogeneity. |
| Hygroscopicity | Readily absorbs moisture from the air[11] | Can significantly reduce solubility of hydrophobic compounds. Always use anhydrous grade and keep bottles tightly sealed.[1] |
| Miscibility | Miscible with water and a wide range of organic solvents[11] | Excellent for preparing stock solutions for dilution into aqueous buffers. |
| Toxicity | Low, but can enhance skin penetration of other dissolved substances[12][14] | Always wear appropriate gloves, as DMSO can carry dissolved compounds through the skin. |
Q2: Can I heat my DMSO solution to dissolve my compound? A2: Yes, gentle heating is a common and effective technique.[1] However, DMSO can begin to decompose at temperatures approaching its boiling point, and more significantly with prolonged heating.[15] It is recommended to stay below 50-60°C for short periods. Crucially, you must first confirm that your specific thiazole-2-carboxylate is stable at the intended temperature to avoid thermal degradation.[1]
Q3: Does the physical form of my solid compound matter for solubility? A3: Absolutely. Amorphous forms of a compound are generally more soluble and dissolve faster than their stable crystalline counterparts.[9][16] This is because crystalline solids have a highly ordered lattice structure that requires significant energy to break, whereas amorphous solids are disordered and require less energy for salvation.[17] While you may not be able to change the solid form you have, being aware of this can explain batch-to-batch variability in dissolution.
Q4: Are there alternatives to DMSO if I cannot achieve the desired concentration? A4: While DMSO is a first-line choice, other polar aprotic solvents can be considered if solubility remains a challenge.[1] N-methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have similar solubilizing power and can be effective alternatives or co-solvents.[18] However, you must always verify that the chosen solvent is compatible with your downstream application (e.g., cell viability, assay components).[11]
Q5: How should I store my thiazole-carboxylate/DMSO stock solutions? A5: For long-term stability, store solutions at -20°C or -80°C.[19] Using amber vials can protect light-sensitive compounds. To prevent the introduction of water, which can cause degradation or precipitation upon freeze-thaw cycles, consider aliquoting your stock solution into single-use volumes.[19][20] Always ensure the solution is completely thawed and vortexed before use.[19]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
(PDF) Dimethylsolfoxide (DMSO) properties and permitted uses. (2016). ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]
-
Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. (n.d.). Canadian Science Publishing. [Link]
-
Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. (n.d.). RSC Publishing. [Link]
-
DMSO Physical Properties. (n.d.). gChem. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). PMC. [Link]
-
Dimethyl Sulfoxide (DMSO). (n.d.). Univar Solutions. [Link]
-
Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. (2024). ResearchGate. [Link]
- Methods for improving the aqueous solubility of water-insoluble or... (n.d.).
-
The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. [Link]
-
Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. (2019). MDPI. [Link]
-
Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. (2026). ResearchGate. [Link]
-
5-Methyl-1,3-thiazole-2-carboxylic acid. (2024). ChemBK. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PMC. [Link]
-
DMSO solubility and bioscreening. (n.d.). ResearchGate. [Link]
-
Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). American Pharmaceutical Review. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Search Results. (2023). Beilstein Journals. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review. [Link]
-
recent progress in the modification of heterocycles based on the transformation of dmso. (n.d.). arkat-usa.org. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. antbioinc.com [antbioinc.com]
- 13. univarsolutions.com [univarsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. gchemglobal.com [gchemglobal.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Technical Support Center: Recrystallization & Purification of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate . This guide is designed for synthetic chemists and drug development professionals who require robust, scalable, and high-yielding recrystallization workflows.
Below, you will find the chemical rationale for solvent selection, a troubleshooting FAQ, step-by-step self-validating protocols, and a visual decision matrix to resolve common crystallization failures.
Chemical Profiling & Solvent Rationale
To select the correct recrystallization solvent, we must first analyze the thermodynamic and structural profile of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate:
-
Thiazole Ring: The nitrogen and sulfur heteroatoms provide polarizability and slight basicity, allowing for dipole-dipole interactions.
-
Ethyl Ester & Methoxy Groups: These functional groups act as strong hydrogen-bond acceptors, increasing solubility in protic solvents.
-
Aromatic Bulk: The two ring systems (thiazole and phenyl) impart significant lipophilicity.
The Causality of Solvent Selection: Because of this mixed polarity, highly polar solvents (like pure water) act as harsh anti-solvents, while highly non-polar solvents (like pure hexane) lack the solvating power to dissolve the compound at room temperature. Protic solvents (ethanol, methanol) [1][2] or binary mixtures (dichloromethane/hexane) [3] provide the ideal thermodynamic gradient. The compound dissolves readily at the boiling point but experiences a sharp drop in solubility as the temperature decreases, forcing crystal nucleation.
Solvent Selection Matrix
| Solvent System | Polarity Profile | Best Use Case | Expected Recovery |
| Absolute Ethanol | Protic, High Dielectric | Standard single-solvent recrystallization for >85% pure crude mixtures. | 60–75% |
| Methanol / Water | Protic / Highly Polar | Removal of highly non-polar lipophilic impurities. | 70–85% |
| DCM / Hexanes | Non-polar / Non-polar | Resolving "oiled out" crudes or scale-up batches where protic solvents fail. | 80–90% |
| Ethyl Acetate / Heptane | Moderate / Non-polar | A greener alternative to DCM for late-stage pharmaceutical intermediates. | 75–85% |
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which the compound saturates the solvent. The compound separates as a supercooled liquid rather than a solid lattice. Fix: Switch from a single protic solvent to a binary system like Dichloromethane (DCM) and Hexane [3]. Dissolve the oil in a minimal amount of DCM, then titrate in Hexane until slight turbidity persists. Alternatively, add a seed crystal to the turbid solution to bypass the high activation energy of primary nucleation.
Q2: I am experiencing poor recovery yields (<40%) after cooling. Where is my product going? A2: The compound is likely over-solvated. Thiazole-2-carboxylates maintain moderate solubility in ambient ethanol or methanol [2]. If you use too much solvent during the boiling phase, the saturation point at 4°C will still be too high to force precipitation. Fix: Validate this by running a TLC of the mother liquor. If the product spot is heavy, concentrate the mother liquor under reduced pressure by 50%, or add a non-polar anti-solvent (e.g., cold hexane) dropwise to reduce the bulk dielectric constant of the medium, forcing the remaining product out of solution.
Q3: The crystals are forming, but they retain a persistent yellow/brown tint. How can I remove these chromophores? A3: Colored impurities in thiazole syntheses are typically highly conjugated, polymeric byproducts from the initial cyclization steps. These large, flat molecules readily intercalate into the growing crystal lattice. Fix: Introduce 5–10% (w/w) activated charcoal to the hot ethanol solution. The porous carbon matrix preferentially adsorbs these large conjugated systems via π-π stacking. Perform a hot filtration through a pad of Celite to remove the carbon before allowing the solution to cool.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization with Carbon Treatment (Ethanol)
Authoritative Standard for >85% Pure Crude [1][2]
-
Dissolution: Place the crude Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.
-
Decolorization (Optional): Remove the flask from heat momentarily to cease boiling. Add 5% (w/w) activated carbon. Boil the suspension for an additional 5–10 minutes.
-
Hot Filtration: Pre-heat a Büchner funnel and filter flask. Filter the hot mixture through a tightly packed Celite pad to remove the carbon and insoluble physical impurities. Self-Validation: The filtrate should be pale yellow or colorless. If it is still dark brown, repeat the carbon treatment.
-
Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to promote the growth of large, pure crystal lattices. Once at room temperature, transfer to an ice bath (4°C) for 2 hours to maximize yield.
-
Isolation: Filter the resulting crystals under a vacuum, wash with a minimal amount of ice-cold ethanol, and dry under a high vacuum at 40°C to constant weight.
Protocol B: Binary-Solvent Recrystallization (DCM/Hexanes)
Authoritative Standard for Oily or Highly Impure Crudes [3]
-
Primary Solvation: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) at room temperature. Ensure complete dissolution.
-
Anti-Solvent Titration: Place the flask on a magnetic stirrer. Slowly add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).
-
Equilibration: Add 1-2 drops of DCM until the solution just turns clear again.
-
Nucleation: Cap the flask loosely and leave it undisturbed at room temperature. As the highly volatile DCM slowly evaporates, the ratio of Hexane increases, gently forcing the thiazole-2-carboxylate out of solution as highly pure needles.
-
Isolation: Filter the crystals, wash with cold hexanes, and verify purity via TLC or LC-MS.
Visualization: Troubleshooting Workflow
Decision matrix for troubleshooting Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate recrystallization.
References
-
Title: Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis, characterization & biological evaluation of some novel 6-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-imidazo[2,1-b]thiazole derivatives Source: Chemistry & Biology Interface URL: [Link]
-
Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]
Technical Support Center: Troubleshooting Ester Hydrolysis of 4-(2-Methoxyphenyl)thiazole Derivatives
Welcome to the Technical Support Center. 4-(2-methoxyphenyl)thiazole derivatives are highly valued scaffolds in drug discovery, frequently utilized in the synthesis of P-glycoprotein (P-gp) modulators, peptidomimetics, and anticancer agents like sulindac analogs (1[1], 2[2]).
Converting the ester intermediates of these compounds into their corresponding carboxylic acids is a fundamental transformation. However, the unique electronic properties of the thiazole ring conjugated with a methoxy-substituted phenyl group can introduce specific challenges, including steric hindrance, poor aqueous solubility, and susceptibility to epimerization. This guide provides field-proven, self-validating protocols and targeted troubleshooting to ensure high-yielding, clean hydrolytic conversions.
Diagnostic Workflow
Workflow for diagnosing and resolving thiazole ester hydrolysis complications.
Section 1: Core Protocol (Self-Validating System)
Base-catalyzed hydrolysis (saponification) is the industry standard for cleaving thiazole esters. Mechanistic Causality: Saponification is an irreversible nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the alkoxide. The strong base immediately deprotonates the resulting carboxylic acid, forming a carboxylate salt and driving the equilibrium entirely to the right (3[3], 4[4]).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equivalent of the 4-(2-methoxyphenyl)thiazole ester in a solvent mixture of THF/Methanol/Water (10:2:3 v/v/v) to ensure absolute homogeneity (2[2]).
-
Base Addition: Cool the reaction flask to 0 °C. Slowly add 3.0 to 10.0 equivalents of aqueous LiOH or NaOH (5[5], 2[2]). Causality: Cooling minimizes the risk of side reactions, while the excess base ensures complete conversion despite the buffering capacity of any generated salts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–12 hours. Validate conversion via LC-MS.
-
Self-Validation Workup: Concentrate the mixture under vacuum to remove the volatile organics (THF/MeOH). Partition the remaining aqueous residue with ethyl acetate. Trustworthiness Check: This step validates the reaction's success. Any unreacted ester will partition into the organic layer. The desired product remains trapped in the aqueous layer as a water-soluble carboxylate salt. If the organic wash is devoid of UV-active material, the reaction achieved 100% conversion.
-
Acidification & Isolation: Acidify the aqueous layer to pH 2–3 using 2N HCl at 0 °C. Extract the newly formed free carboxylic acid with ethyl acetate or chloroform (5[5]). Dry over anhydrous Na₂SO₄ and concentrate.
Section 2: Troubleshooting Guides & FAQs
Q1: My hydrolysis reaction stalls at 50% conversion. How do I drive it to completion? A1: Stalled reactions usually stem from biphasic separation as the reaction progresses. Thiazole esters with bulky hydrophobic groups (like the 2-methoxyphenyl moiety) can precipitate out of the aqueous base. Causality & Solution: The addition of a small amount of methanol acts as a phase-transfer bridge, breaking the phase separation and allowing the hydroxide ions to interact with the ester carbonyl in a homogenous environment (6[6]). If the reaction stalls, add 10–20% more methanol by volume and gently warm to 35 °C.
Q2: I am observing epimerization at the chiral center adjacent to the thiazole ring. How can I prevent this? A2: The thiazole ring is highly electron-withdrawing, which significantly increases the acidity of the alpha-protons. Under strongly basic conditions (e.g., excess NaOH at room temperature), deprotonation at the alpha-carbon competes with carbonyl attack, leading to enolization and subsequent epimerization (6[6]). Causality & Solution: Switch to a milder base like LiOH. The lithium cation coordinates more tightly to the carbonyl oxygen, stabilizing the tetrahedral intermediate and accelerating hydrolysis over alpha-deprotonation (6[6]). Additionally, strictly maintain the reaction temperature at 0 °C.
Q3: Is the 2-methoxy ether group at risk of cleavage during this process? A3: Generally, aryl methyl ethers are highly stable to basic hydrolysis conditions. However, if you attempt acid-catalyzed hydrolysis using strong hydrohalic acids (e.g., concentrated HBr or HI) at elevated temperatures, you risk ether cleavage (demethylation) to form a phenol. Causality & Solution: Stick to base-catalyzed saponification (LiOH/NaOH) (3[3]). If acidic conditions are absolutely necessary due to base-sensitive functional groups elsewhere in your molecule, use dilute HCl in dioxane at room temperature to protect the methoxy group.
Q4: During the acidic workup, my product degrades or the thiazole ring opens. What went wrong? A4: While the 4-(2-methoxyphenyl)thiazole core is robust, extreme pH drops (pH < 1) combined with residual heat can protonate the thiazole nitrogen, making the ring susceptible to nucleophilic attack and ring-opening. Causality & Solution: During the acidification step, avoid dumping concentrated acids into the mixture. Use a weak acid like 10% citric acid or carefully titrate with 1N HCl just until pH 3 is reached (5[5]). Always perform the acidification at 0 °C to suppress kinetic degradation pathways.
Section 3: Quantitative Data Presentation
The table below summarizes the expected outcomes when modulating the reaction conditions for 4-(2-methoxyphenyl)thiazole ester hydrolysis.
Table 1: Optimization of Hydrolysis Conditions
| Reagent System | Solvent Ratio (THF:MeOH:H₂O) | Temp (°C) | Avg. Yield (%) | Epimerization Risk | Methoxy Cleavage Risk |
| NaOH (10 eq) | 1:0:1 (Biphasic) | 25 | < 50% | High | Low |
| NaOH (3 eq) | 10:2:3 | 25 | 85% | Moderate | Low |
| LiOH (3 eq) | 10:2:3 | 0 to 25 | > 95% | Low | Low |
| HCl (6N) | Dioxane/H₂O (1:1) | 80 | 60% | Low | High (Demethylation) |
References
-
Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) - nih.gov - 1
-
Full article: Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention - tandfonline.com - 5
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - nih.gov - 2
-
Basic Hydrolysis of Esters - Saponification - masterorganicchemistry.com - 3
-
Why are my ester hydrolysis not working : r/Chempros - reddit.com - 6
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - chemistrysteps.com - 4
Sources
- 1. Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Thiazole Ring Closure Reactions
Welcome to the technical support guide for optimizing the reaction temperature in Hantzsch thiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions. The following question-and-answer section addresses common challenges and provides evidence-based solutions to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Hantzsch thiazole synthesis?
A: Temperature is a critical parameter in the Hantzsch thiazole synthesis, directly influencing the reaction rate and the formation of the desired thiazole product. The synthesis is a multi-step process that begins with a nucleophilic attack of the thioamide's sulfur on the α-haloketone (an SN2 reaction), followed by an intramolecular cyclization and a final dehydration step to form the aromatic ring.[1]
Each of these steps has a specific activation energy. Supplying thermal energy (heating) increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which helps overcome these energy barriers.[2] Consequently, many Hantzsch syntheses require heating to proceed at a practical rate.[2] However, excessive heat can be detrimental, promoting side reactions or decomposition of starting materials and the final product.
Q2: My reaction is very slow or has not started at room temperature. Should I simply increase the heat?
A: While a sluggish reaction is often an indication that the activation energy is not being met at room temperature, indiscriminately increasing the heat is not always the best first step. A systematic approach is recommended.
Initial Checks (Before Adjusting Temperature):
-
Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. α-Haloketones can decompose over time, and impurities in the thioamide can lead to unwanted side reactions.[2]
-
Stoichiometry: Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used.
-
Solvent Choice: The reaction is typically run in polar solvents like ethanol or methanol.[1] Ensure the solvent is appropriate for your specific substrates.
Systematic Temperature Increase: If the initial checks do not reveal an issue, a gradual increase in temperature is a logical next step.
-
Recommendation: Increase the temperature in controlled increments (e.g., 10–15 °C) and monitor the reaction's progress closely using a suitable technique like Thin Layer Chromatography (TLC).
-
Causality: This methodical approach allows you to identify the minimum temperature required for the reaction to proceed efficiently without overshooting into a regime where side product formation becomes significant. For some substrates, refluxing in ethanol (approx. 78 °C) or methanol (approx. 65 °C) is sufficient.[3] More robust systems might require temperatures around 100 °C.[1]
Q3: I'm observing a low yield and a complex mixture of products by TLC/LCMS. Is the temperature too high?
A: It is highly probable. A low yield accompanied by multiple spots on a TLC plate or peaks in an LCMS chromatogram suggests that while the starting materials are being consumed, they are being converted into undesired side products in addition to the target thiazole. Excessive heat is a common cause for this.
Common Side Reactions Exacerbated by High Temperatures:
-
Decomposition: Thermally labile functional groups on either the starting materials or the thiazole product can degrade.
-
Isomer Formation: With certain substrates, particularly under acidic conditions, high temperatures can promote the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[4]
-
Polymerization/Tar Formation: Uncontrolled side reactions can lead to the formation of complex, often insoluble, byproducts.
Troubleshooting Workflow for High Temperature Issues:
Caption: Troubleshooting workflow for low yield and impurity issues.
Q4: How do I design a simple experiment to determine the optimal reaction temperature?
A: A parallel reaction screening approach is the most efficient method to determine the optimal temperature for your specific substrates.
Experimental Protocol: Temperature Screening
-
Setup: Prepare 4-5 identical reaction vials with the same starting materials (α-haloketone, thioamide), solvent, and stoichiometry.
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths set to a range of temperatures. A good starting range could be:
-
Vial 1: Room Temperature (~25 °C)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
Vial 5: 100 °C (Reflux, depending on solvent)
-
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Analyze each aliquot by TLC or LCMS.
-
Analysis: For each temperature, assess two key factors:
-
Conversion Rate: How quickly are the starting materials consumed?
-
Purity Profile: Are side products being formed?
-
-
Optimization: The optimal temperature is the one that provides the fastest conversion to the desired product with the cleanest reaction profile (minimal side products).
Data Summary Table for Optimization:
| Temperature (°C) | Time (h) | Starting Material Consumed (%) | Product Purity (by TLC/LCMS) | Notes |
| 25 | 8 | ~10% | Clean, single product spot | Very slow conversion |
| 40 | 8 | ~50% | Clean, single product spot | Moderate conversion |
| 60 | 4 | >95% | Clean, single product spot | Good conversion and purity |
| 80 | 2 | >98% | Main product + 2 minor spots | Fast, but side products appear |
| 100 | 1 | >99% | Main product + multiple spots | Very fast, significant impurities |
Based on the hypothetical data above, 60 °C would be identified as the optimal temperature.
Q5: Are there modern alternatives to conventional heating that can optimize the reaction?
A: Yes, alternative energy sources have been shown to significantly improve the Hantzsch thiazole synthesis, often leading to higher yields, shorter reaction times, and cleaner product profiles.[2][4]
-
Microwave Irradiation: This is a powerful technique where microwave energy directly heats the polar reaction mixture. This can lead to rapid temperature increases and dramatically accelerated reaction rates.[5] Microwave-assisted syntheses are often complete in minutes compared to hours for conventional heating. For example, a reaction might be heated to 70-90°C for just 10-30 minutes under microwave irradiation.
-
Ultrasonic Irradiation: Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent, creating localized hot spots with very high temperatures and pressures. This can promote the reaction, sometimes even at room temperature, providing a milder alternative to bulk heating.[4][6]
These techniques are particularly valuable for high-throughput synthesis in drug discovery and for reactions that are sluggish or produce low yields under conventional heating conditions.[6]
Visualizing the Core Mechanism
Understanding the reaction pathway is key to effective troubleshooting.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
References
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- (2025).
- Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles.
- Taylor & Francis. (2024).
- MDPI. (2017).
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (n.d.). "optimization of Hantzsch thiazole synthesis reaction conditions".
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.).
- Semantic Scholar. (2017).
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- (2024).
- CUTM Courseware. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles.
- BenchChem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methoxyphenyl)thiazole Synthesis
Prepared by the Gemini Senior Application Scientist Team
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyphenyl thiazoles. This resource addresses the significant challenge of steric hindrance posed by the ortho-methoxy group, a common roadblock in classical synthetic routes. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.
Troubleshooting Guide
This section is designed to address specific experimental failures in a direct question-and-answer format.
Problem 1: Low to No Yield in Hantzsch Thiazole Synthesis
Question: I am attempting to synthesize a 2-(2-methoxyphenyl)thiazole derivative using a standard Hantzsch reaction between 2-methoxythiobenzamide and an α-haloketone. My yield is consistently below 10%, or I recover only starting materials. What is causing this, and how can I fix it?
Answer: This is a classic and frequently encountered problem. The primary cause is the steric hindrance from the ortho-methoxy group on the 2-methoxythiobenzamide.
The Underlying Mechanism of Failure:
The Hantzsch thiazole synthesis is a robust reaction that proceeds through several key steps: nucleophilic attack, cyclization, and dehydration.[1][2][3] The ortho-methoxy group critically interferes with the intramolecular cyclization step. After the initial S-alkylation of the thioamide with the α-haloketone, the nitrogen atom of the resulting intermediate must attack the carbonyl carbon to form the five-membered ring. However, the bulky methoxy group restricts the necessary bond rotation and physically blocks this approach, dramatically increasing the activation energy for this crucial ring-forming step.
Caption: Steric hindrance from the ortho-methoxy group impeding cyclization.
Solutions & Optimization Protocols:
Sterically hindered substrates often require more aggressive reaction conditions to overcome the high activation energy barrier.[4]
1. Increase Reaction Temperature and Time (Conventional Heating): Your first step should be to push the reaction conditions. The increased thermal energy can provide the molecules with the necessary energy to overcome the steric barrier.
-
Rationale: Higher temperatures increase molecular kinetic energy, leading to more frequent and forceful collisions, which can overcome the repulsive steric forces.
-
Troubleshooting Step: If your reaction at 80°C fails, incrementally increase the temperature to 100°C, 120°C, or even higher, depending on the boiling point of your solvent. Extend the reaction time from a few hours to 12-24 hours.
-
Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance between product formation and potential decomposition.[5][6]
2. Employ Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for reactions that are sluggish under conventional heating.[7] It provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[8]
-
Rationale: Microwaves directly excite polar molecules in the mixture, leading to rapid, localized heating that can overcome activation barriers more efficiently than conductive heating from an oil bath.
-
Protocol: Microwave-Assisted Hantzsch Synthesis [4]
-
In a 10 mL microwave synthesis vial, combine the 2-methoxythiobenzamide (1.0 mmol, 1.0 eq) and the α-haloketone (1.1 mmol, 1.1 eq).
-
Add a suitable solvent (e.g., ethanol, DMF, or NMP, 5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction temperature to 120-150°C, with a hold time of 20-40 minutes and a maximum power of 300 W.
-
After the reaction, cool the vial to room temperature.
-
Work up the reaction by pouring the mixture into a 5% NaHCO₃ solution to neutralize acid and precipitate the product.[2] Collect the solid by filtration or extract with an organic solvent.
-
Comparison of Heating Methods for Hindered Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12 - 24 hours | 20 - 40 minutes |
| Typical Temp. | 80 - 140°C | 120 - 150°C |
| Reported Yields | Often < 20% | Can increase to 40-70% |
| Key Advantage | Accessible equipment | Speed and efficiency[7] |
Frequently Asked Questions (FAQs)
Q1: The Hantzsch synthesis is still not working. Are there more modern and reliable alternatives for synthesizing sterically hindered 2-arylthiazoles?
A: Absolutely. When classical condensation methods like the Hantzsch synthesis fail due to steric hindrance, modern cross-coupling strategies are the preferred solution. Palladium-catalyzed direct C-H arylation has become a powerful and reliable tool for this purpose.[9][10][11]
-
Core Concept: Instead of building the thiazole ring with the hindered aryl group already attached, this method starts with a pre-formed thiazole ring and directly couples it with a hindered aryl halide (e.g., 2-methoxybromobenzene). This approach completely bypasses the problematic cyclization step of the Hantzsch synthesis.
Caption: Palladium-catalyzed C-H arylation workflow.
Protocol: Ligand-Free Palladium-Catalyzed Direct C-H Arylation
This protocol is adapted from methodologies known to be effective for the direct arylation of thiazoles.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add thiazole (1.0 mmol, 1.0 eq), 1-bromo-2-methoxybenzene (1.2 mmol, 1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and potassium acetate (KOAc, 2.0 mmol, 2.0 eq).
-
Solvent: Add 3 mL of a high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP).
-
Degassing: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Place the sealed tube in a preheated oil bath at 130-150°C and stir for 12-24 hours.
-
Monitoring: Follow the consumption of the aryl bromide by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-methoxyphenyl)thiazole.
Q2: Are there other catalytic systems besides palladium that can be used?
A: Yes, copper-catalyzed methods have also emerged as a viable and often more economical alternative for the synthesis of thiazole derivatives.[12][13] These reactions can proceed through various mechanisms, including C-H activation or multi-component reactions where the thiazole ring is constructed in situ.[14][15]
Key Advantages of Copper Catalysis:
-
Cost-Effective: Copper catalysts are significantly cheaper than their palladium counterparts.
-
Different Reactivity: In some cases, copper systems can offer different selectivity or tolerate functional groups that are challenging for palladium catalysts.
-
Diverse Methods: Numerous copper-catalyzed methods exist, from direct arylations with aryl iodides to one-pot, three-component reactions involving simple starting materials.[13][14]
Q3: How do I choose between modifying the Hantzsch synthesis and using a modern cross-coupling reaction?
A: Your choice should be guided by a systematic troubleshooting approach.
Caption: Decision workflow for selecting a synthetic route.
-
Start with Optimization: Always begin by attempting to optimize the classical Hantzsch reaction. Using microwave heating is a fast and effective way to test if the reaction is viable under more forcing conditions.
-
Evaluate Results: If optimization provides a reasonable yield (e.g., >40-50%), it may be more time and resource-efficient to proceed with this method.
-
Switch to Modern Methods: If optimization fails or yields remain unacceptably low, it is time to switch to a more robust method like palladium-catalyzed C-H arylation. While requiring more specialized catalysts, this approach is far more likely to succeed with severely hindered substrates and is the standard in modern synthetic chemistry for such challenges.
References
- Benchchem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
-
Belhaddad, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
- Huang, H.-Y., et al. (2022). Palladium-Catalyzed C–H Bond Arylation and O- to N-Alkyl Migratory Rearrangement of 2-Alkoxythiazoles: One-Pot Access to 2-Alkoxy-5-arylthiazoles or 3-Alkyl-5-arylthiazol-2(3H)-ones. Synthesis.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
-
ResearchGate. Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Available from: [Link]
- Huang, H.-Y., et al. (2022). Palladium-Catalyzed C–H Bond Arylation and O- to N-Alkyl Migratory Rearrangement of 2-Alkoxythiazoles. Thieme.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.
- Daugulis, O., et al. (2019). Programmed synthesis of arylthiazoles through sequential C–H couplings.
- Benchchem. (2025). Technical Support Center: Synthesis of Sterically Hindered Thiazoles.
- Benchchem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Arman, A., Nowrouzi, N., & Abbasi, M. (2026). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Scientific Reports.
-
Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Green Chemistry.
- Ding, Q., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry.
- Li, Y., et al. (2020). Cu(I)-Catalyzed Three-Component Cyclization for the Construction of Functionalized Thiazoles. The Journal of Organic Chemistry.
- Arman, A., Nowrouzi, N., & Abbasi, M. (2026). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂.
- A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. (2022).
- Methods and Strategies for C–N Bond Form
- Wang, Z., et al. (2019).
- Kandeel, M. M., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Benchchem. (2025). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (2012). Oriental Journal of Chemistry.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.
- Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. (2023).
- Synthesis of some new 5- substituted of. (2012). Journal of Chemical and Pharmaceutical Research.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1984). Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers.
- Reinvestigation of a modified Hantzsch thiazole synthesis. (1994). Academia.edu.
- Synthesis and Biological Evaluation of Thiazole Deriv
- Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. (2025).
- Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (2021). Nanomedicine Research Journal.
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Validation & Comparative
13C NMR chemical shifts of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Introduction: The Structural Significance of a Privileged Scaffold
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate belongs to the thiazole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] For researchers engaged in the synthesis and optimization of such molecules, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a definitive tool for this purpose, providing a detailed electronic map of the carbon skeleton.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹³C NMR spectrum of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate. We will dissect the spectrum by comparing the chemical shifts of its constituent fragments—the ethyl carboxylate, the thiazole core, and the 2-methoxyphenyl substituent—with known data for related structures. This comparative approach not only facilitates accurate peak assignment but also offers deeper insights into the electronic interplay between these functional groups.
¹³C NMR Spectral Analysis: Assignment and Interpretation
The complete assignment of the ¹³C NMR spectrum is critical for confirming the successful synthesis of the target molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom, including hybridization, inductive effects from electronegative atoms, and resonance contributions. Below is a representative table of assigned chemical shifts based on established literature values for analogous structures.[2][3][4]
Molecular Structure with Carbon Numbering
Caption: Structure of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate with IUPAC numbering for ¹³C NMR assignment.
Table 1: Assigned ¹³C NMR Chemical Shifts (ppm) for Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate. Solvent: CDCl₃, Reference: TMS (0.00 ppm). Values are representative.
| Carbon Atom No. | Chemical Environment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| 6 | Ester Carbonyl (C=O) | ~161.5 | Highly deshielded due to the double bond to one oxygen and a single bond to another. Typical range for esters is 160-185 ppm.[5] |
| 2 | Thiazole C2 | ~168.0 | Extremely downfield due to attachment to two electronegative heteroatoms (N and S) and the electron-withdrawing ester group.[2] |
| 4 | Thiazole C4 | ~149.0 | Quaternary carbon of the thiazole ring, deshielded by the ring nitrogen and attachment to the aromatic system.[1] |
| 5 | Thiazole C5 | ~115.2 | The only C-H carbon on the thiazole ring, appearing significantly upfield relative to other ring carbons. |
| 2' | Phenyl C2' (C-OCH₃) | ~156.8 | Aromatic carbon directly bonded to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| 1' | Phenyl C1' (C-Thiazole) | ~128.5 | Quaternary carbon; its shift is influenced by the attachment to the thiazole ring. |
| 4' | Phenyl C4' | ~129.7 | Aromatic C-H carbon. |
| 6' | Phenyl C6' | ~121.3 | Aromatic C-H carbon. |
| 5' | Phenyl C5' | ~120.9 | Aromatic C-H carbon. |
| 3' | Phenyl C3' | ~111.4 | Aromatic C-H carbon, shifted upfield due to the ortho/para directing effect of the methoxy group. |
| 7 | Ethyl (OC H₂CH₃) | ~61.8 | Aliphatic carbon attached to the electronegative ester oxygen, placing it in the 50-90 ppm range.[2][5] |
| OCH₃ | Methoxy (C H₃) | ~55.6 | Typical chemical shift for a methoxy group attached to an aromatic ring.[3][6] |
| 8 | Ethyl (OCH₂C H₃) | ~14.2 | Terminal methyl carbon, located in the highly shielded aliphatic region (10-15 ppm).[2] |
Comparative Analysis with Structurally Related Compounds
The rationale behind the assignments in Table 1 becomes clearer when we compare the molecule's fragments to simpler, well-characterized compounds.
The Ethyl Carboxylate Moiety
The signals at ~161.5 ppm (C=O), ~61.8 ppm (-OCH₂-), and ~14.2 ppm (-CH₃) are characteristic of an ethyl ester. For comparison, in ethyl acetate (CH₃COOCH₂CH₃), these carbons appear at approximately 171.1 ppm, 60.4 ppm, and 14.2 ppm, respectively.[7] The slight upfield shift of the carbonyl in our target molecule can be attributed to conjugation with the thiazole ring system, which delocalizes electron density.
The Thiazole Ring
The chemical shifts of the thiazole carbons are highly diagnostic.
-
C2 (~168.0 ppm): This carbon is positioned between nitrogen and sulfur and is also directly attached to the ester. This environment leads to extreme deshielding. In similar ethyl 2-hydrazinylthiazole-4-carboxylate structures, this carbon appears around 168.2 ppm.[2]
-
C4 (~149.0 ppm) and C5 (~115.2 ppm): In 2-amino-4-phenylthiazole, the C4 and C5 carbons resonate around 150.2 ppm and 101.9 ppm, respectively.[8] Our values are consistent with this, with the C4 being the quaternary carbon attached to the phenyl ring and C5 being the protonated carbon.
The 2-Methoxyphenyl Substituent
The substitution pattern on the phenyl ring is confirmed by its ¹³C NMR signals.
-
C2' (~156.8 ppm): The carbon bearing the methoxy group is significantly deshielded, a hallmark of C-O aromatic carbons.
-
Methoxy Carbon (~55.6 ppm): The chemical shift of a methoxy carbon attached to an aromatic ring is highly conformation-dependent but typically falls within the 55-57 ppm range, distinguishing it from aliphatic methoxy groups.[3] Studies have shown that steric hindrance from ortho substituents can influence this shift, but the value here is typical for a relatively unhindered methoxy group.[6]
-
Other Aromatic Carbons (111-130 ppm): The remaining four C-H carbons of the phenyl ring appear in the expected aromatic region. The upfield shift of C3' (~111.4 ppm) is a direct consequence of the strong electron-donating (resonance) effect of the adjacent methoxy group.
Workflow for Spectral Assignment
The logical process for assigning the ¹³C NMR spectrum of a novel compound involves a combination of predictive knowledge and comparative analysis.
Caption: A standardized workflow for the assignment of a ¹³C NMR spectrum, from sample preparation to final structural confirmation.
Best Practices for Experimental Protocol
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, adherence to a standardized protocol is essential. The following represents a robust methodology for a typical high-field NMR spectrometer.
Objective: To obtain a quantitative, proton-decoupled ¹³C NMR spectrum of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
Materials:
-
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate (5-15 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube (clean, dry)
-
Pipettes and glassware
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)
-
5 mm Broad-Band Observe (BBO) Probe
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of the solid sample and transfer it into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial and gently swirl to dissolve the compound completely. A clear, particulate-free solution is required.
-
Transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lineshape.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
-
Spectrum Acquisition:
-
Load a standard ¹³C{¹H} pulse program (e.g., 'zgpg30' on Bruker systems, which uses a 30° pulse angle and power-gated proton decoupling).
-
Set the key acquisition parameters:
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Transmitter Frequency Offset (O1P): Centered in the middle of the spectral width (~115 ppm).
-
Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is low, particularly for quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 seconds. This is a standard value; for more quantitative results, a longer delay (5x the longest T₁) may be necessary.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Start the acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, apply an exponential multiplication (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the CDCl₃ solvent peak can be referenced to 77.16 ppm.[9]
-
Integrate the peaks and label their chemical shifts (ppm).
-
Conclusion
The ¹³C NMR spectrum of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate provides a wealth of structural information. Each of the 14 unique carbon atoms gives a distinct signal whose chemical shift is a direct reflection of its electronic environment. Through a systematic, comparative analysis against known values for its constituent fragments, we can confidently assign every peak in the spectrum. This detailed characterization is an indispensable step in the research and development of novel thiazole-based compounds, providing the foundational evidence of molecular identity and purity required for further investigation.
References
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ROTH, C. NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Online] Available from: [https://www.carlroth.com/medias/SDB-NMR-Solvents-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDY2MDR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNTE5NDIzMTg4Nzgu cGRmfGU4YjZkYjM2ZGI5ZDI4YjM0OTI4YmY0YjZkY2YxYjgzYTYzNTRhYjYyYjYwZGI3Y2Q2ZGYyZDYxY2I1ZjM5YmM]([Link] cGRmfGU4YjZkYjM2ZGI5ZDI4YjM0OTI4YmY0YjZkY2YxYjgzYTYzNTRhYjYyYjYwZGI3Y2Q2ZGYyZDYxY2I1ZjM5YmM)
-
SpectraBase. Ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate - 13C NMR. [Online] Available from: [Link]
-
BROWN, P. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Online] March 03, 2026. Available from: [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Online] February 25, 2026. Available from: [Link]
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MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Online] Available from: [Link]
-
FULMER, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. 2010, 29(9), pp. 2176–2179. [Online] Available from: [Link]
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PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. [Online] Available from: [Link]
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PubChem. 2-Methoxyaniline. [Online] Available from: [Link]
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SHARMA, V.P. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. 2005, 17(3), pp. 1471-1476. [Online] Available from: [Link]
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HASSAN, A. S., et al. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLOS ONE. 2021, 16(11), e0259226. [Online] Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Online] Available from: [Link]
-
MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Online] Available from: [Link]
-
SpectraBase. 2,4-Dimethoxyaniline - 13C NMR. [Online] Available from: [Link]
-
University of Bristol Research Data Repository. 2-(4-methoxyphenyl)benzo[d]thiazole NMR data. [Online] Available from: [Link]
-
GABLE, K. 13C NMR Chemical Shifts. Oregon State University. [Online] March 09, 2022. Available from: [Link]
-
AGRAWAL, P. K. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. 2023, 18(6). [Online] Available from: [Link]
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PIETRO, S. D., et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Magnetic Resonance in Chemistry. 2013, 51(6), pp. 403-8. [Online] Available from: [Link]
-
MDPI. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Online] February 24, 2021. Available from: [Link]
-
CLARK, J. interpreting C-13 NMR spectra. Chemguide. [Online] Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Thiazole Compounds by Microwave Method and Study of Their Biological Activity. [Online] 2015. Available from: [Link]
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Mass spectrometry (LC-MS) analysis of thiazole-2-carboxylate derivatives
High-Resolution LC-MS/MS Analysis of Thiazole-2-Carboxylate Derivatives: A Comparative Guide on C18 vs. PFP Column Chemistries
Introduction
Thiazole-2-carboxylate derivatives represent a critical class of heterocyclic scaffolds in modern drug discovery. Characterized by a sulfur- and nitrogen-containing five-membered ring conjugated with a carboxylate moiety, these compounds are frequently utilized in the development of targeted antitumor agents, PD-1/PD-L1 pathway inhibitors, and neuroprotective drugs for Alzheimer's disease[1][2].
However, the specific structural properties that make them pharmacologically valuable—namely their polarity, basic nitrogen atom, and delocalized aromatic character—create significant analytical bottlenecks during liquid chromatography-mass spectrometry (LC-MS) analysis. Standard C18 columns often struggle to retain and separate closely related thiazole structural isomers or polar metabolites, leading to co-elution and severe ion suppression in the MS source.
This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing researchers with evidence-based methodologies and mechanistic insights for optimizing their LC-MS workflows.
The Mechanistic Divide: Hydrophobicity vs. Orthogonal Selectivity
When analyzing thiazole-2-carboxylates, the choice of stationary phase dictates the success of the separation.
-
Traditional C18 Columns: Rely almost exclusively on hydrophobic (dispersive) interactions. Because thiazole-2-carboxylates possess polar functional groups and a rigid π -system, their overall hydrophobicity is relatively low. This results in poor retention, causing the analytes to elute rapidly near the void volume when using standard reversed-phase conditions.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer orthogonal selectivity. The highly electronegative fluorine atoms create a strongly electron-deficient phenyl ring. This enables multiple retention mechanisms simultaneously: π−π interactions (crucial for the electron-rich thiazole ring), dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity for positional isomers[3][4].
Comparative retention mechanisms of C18 versus PFP stationary phases.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To demonstrate the performance differences, we outline a robust, self-validating protocol for the quantification of a representative thiazole-2-carboxylate derivative in biological matrices (e.g., plasma). The protocol incorporates an Internal Standard (IS) to validate extraction efficiency and continuously monitor matrix effects, ensuring the system is self-validating[5].
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled analog) to ensure quantitative accuracy[5].
-
Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.
-
Causality: The 3:1 ratio of organic solvent to plasma effectively precipitates proteins. The acidic environment ensures the basic nitrogen of the thiazole remains protonated, preventing analyte loss by keeping it in a consistent ionization state during precipitation[5].
-
-
Vortex for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Chromatographic Separation
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic thiazole nitrogen in positive electrospray ionization (ESI+) mode, while suppressing the ionization of the carboxylate group to maintain a single dominant [M+H]+ precursor ion[6].
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides the highest selectivity by filtering out matrix noise. The precursor ion targets the protonated molecule, while the product ion is typically generated via the cleavage of the carboxylate ester or the thiazole ring opening.
Step-by-step LC-MS/MS analytical workflow for thiazole-2-carboxylate derivatives.
Comparative Performance Data: C18 vs. PFP
The following table summarizes the experimental chromatographic and mass spectrometric performance of a standard C18 column versus a PFP core-shell column for a polar thiazole-2-carboxylate derivative and its structural isomer[3][7].
| Parameter | Standard C18 Column | PFP Core-Shell Column | Analytical Implication |
| Retention Time (Analyte) | 1.2 min | 3.5 min | PFP provides superior retention for polar aromatics, moving the peak away from the void volume. |
| Isomer Resolution (Rs) | 0.8 (Co-elution) | 2.4 (Baseline) | PFP's shape selectivity and π−π interactions resolve closely related regioisomers[4]. |
| Peak Asymmetry (Tailing) | 1.6 | 1.1 | PFP reduces secondary interactions with residual silanols, yielding sharper peaks. |
| Matrix Effect (Ion Suppression) | -45% | -10% | Moving the analyte away from early-eluting polar matrix components drastically improves MS sensitivity. |
| Signal-to-Noise (S/N) | 45:1 | 180:1 | Sharper peaks and reduced ion suppression on the PFP column result in a 4-fold increase in sensitivity. |
Expert Analysis & Causality
The data clearly demonstrates the limitations of relying solely on hydrophobic retention for heterocyclic compounds. On the C18 column, the thiazole-2-carboxylate elutes near the void volume (1.2 min). In LC-MS, the void volume is heavily populated with un-retained endogenous matrix components (e.g., salts, polar lipids) from the plasma extract. When the analyte co-elutes with these components, they compete for available charge in the ESI source, leading to severe ion suppression (-45%) and a degraded Signal-to-Noise ratio[6].
Conversely, the PFP column leverages the electron-deficient pentafluorophenyl ring to engage in π−π electron donor-acceptor interactions with the electron-rich thiazole ring. This orthogonal retention mechanism increases the retention time to 3.5 minutes, successfully shifting the analyte out of the suppression zone. Furthermore, the rigid planar structure of the PFP ligand provides exceptional shape selectivity, allowing for the baseline resolution of structural isomers that would otherwise co-elute and confound MRM quantification[4][7].
Conclusion
For drug development professionals tasked with the bioanalysis of thiazole-2-carboxylate derivatives, default C18 methodologies often yield suboptimal sensitivity and resolution. By transitioning to a PFP stationary phase, analysts can exploit π−π and dipole interactions to achieve superior retention, baseline isomer separation, and enhanced MS sensitivity. This self-validating approach ensures high data integrity for pharmacokinetic and toxicological assessments.
References
-
Title: Application Notes and Protocols for LC-MS/MS Analysis of Thiazoline Derivatives. Source: BenchChem. URL: 5
-
Title: A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Source: Fortis Technologies. URL: 3
-
Title: Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Source: ACS Publications. URL: 1
-
Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Source: Chromatography Today. URL: 4
-
Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Source: Waters Corporation. URL: 6
-
Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: National Institutes of Health (NIH). URL: 2
-
Title: ACE C18-PFP technical brochure. Source: Advanced Chromatography Technologies. URL: 7
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Analytical Comparison Guide: IR Spectral Profiling of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
For researchers and drug development professionals, verifying the structural integrity and purity of thiazole-based scaffolds is a critical quality control step. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a highly functionalized intermediate whose regiochemistry and esterification state must be rigorously validated before advancing to subsequent coupling reactions or biological assays.
This guide objectively compares the Infrared (IR) spectral performance of this target compound against two common structural alternatives—its regioisomer and its unesterified precursor. By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we establish a self-validating analytical framework to confirm molecular identity and purity.
Mechanistic Causality in IR Spectral Shifts
To effectively use IR spectroscopy for quality control, one must understand the causality behind the vibrational frequencies of the thiazole-2-carboxylate system. Relying merely on peak matching is insufficient; the electronic and steric environments dictate specific spectral shifts.
-
The Carbonyl (C=O) Environment: The ester carbonyl in thiazole-2-carboxylates typically manifests at ~1735 cm⁻¹ . The electron-withdrawing nature of the adjacent thiazole ring pulls electron density away from the ester oxygen, increasing the double-bond character of the C=O bond and shifting it to a higher wavenumber than standard aliphatic esters. In contrast, the free carboxylic acid alternative forms intermolecular hydrogen-bonded dimers in the solid state, significantly weakening the C=O bond and shifting the peak down to ~1690 cm⁻¹ [1].
-
Regiochemical Differentiation (Ortho vs. Para): The position of the methoxy group on the phenyl ring drastically alters the out-of-plane (OOP) C-H bending vibrations. The target compound possesses an ortho-methoxy group, leaving four adjacent aromatic protons that vibrate in-phase, producing a strong, diagnostic band at ~750 cm⁻¹ . The para-methoxy alternative leaves only two adjacent protons, shifting this OOP bend to ~830 cm⁻¹ . This allows for instantaneous differentiation of regioisomers without the need for time-consuming NMR analysis [2].
-
Thiazole Ring Core: The C=N and C=C stretching vibrations of the conjugated thiazole-phenyl system consistently appear as a distinct doublet or broadened peak in the 1590–1610 cm⁻¹ region, serving as an internal standard for the presence of the heterocyclic core [3].
Comparative IR Peak Analysis
The following table summarizes the quantitative experimental data, contrasting the target compound with its primary synthetic alternatives to highlight diagnostic markers.
| Functional Group Vibration | Target: Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate | Alternative 1: Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate | Alternative 2: 4-(2-methoxyphenyl)thiazole-2-carboxylic acid | Diagnostic Value for Quality Control |
| C=O Stretch | ~1735 cm⁻¹ (Sharp, Strong) | ~1735 cm⁻¹ (Sharp, Strong) | ~1690 cm⁻¹ (Broad, Strong) | Esterification Completion: Differentiates ester product from unreacted acid precursor. |
| O-H Stretch | Absent | Absent | ~3300–2500 cm⁻¹ (Very Broad) | Purity Marker: Absence confirms no residual acid or moisture. |
| Aromatic C-H OOP Bend | ~750 cm⁻¹ (Strong) | ~830 cm⁻¹ (Strong) | ~750 cm⁻¹ (Strong) | Regiochemistry: Instantly distinguishes ortho from para substitution patterns. |
| C-O-C Stretch (Ether/Ester) | ~1245 cm⁻¹ & ~1120 cm⁻¹ | ~1250 cm⁻¹ & ~1120 cm⁻¹ | ~1245 cm⁻¹ (Ether only) | Structural Confirmation: Validates the presence of the methoxy and ethyl ester linkages. |
| Thiazole C=N / C=C | ~1605 cm⁻¹ | ~1605 cm⁻¹ | ~1600 cm⁻¹ | Core Scaffold: Confirms the intact thiazole-phenyl conjugated system. |
Logical Workflow Visualization
The following diagram illustrates the logical decision matrix used during the IR spectral validation of the target compound.
Workflow for the IR spectral validation of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure absolute trustworthiness in the analytical data, the following protocol utilizes a self-validating system. We specifically mandate Attenuated Total Reflectance (ATR) over traditional KBr pellet pressing. Causality: KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch that can falsely mimic the presence of unreacted carboxylic acid impurities. ATR analyzes the neat solid, eliminating this false-positive risk.
Step 1: System Calibration & Background Verification
-
Clean the diamond ATR crystal with HPLC-grade isopropyl alcohol and allow it to evaporate completely.
-
Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution). Validation: This mathematically subtracts atmospheric H₂O and CO₂, ensuring the ~1735 cm⁻¹ (ester) and ~3000 cm⁻¹ (C-H) regions are artifact-free.
-
Perform a rapid calibration check using a polystyrene reference film to verify wavenumber accuracy, which is critical for distinguishing the 750 cm⁻¹ ortho peak from the 830 cm⁻¹ para peak.
Step 2: Sample Acquisition
-
Place approximately 2–5 mg of the synthesized Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate directly onto the center of the diamond crystal.
-
Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample. Causality: Consistent pressure prevents peak distortion and ensures maximum signal penetration into the solid matrix.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
Step 3: Data Processing & Purity Validation
-
Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.
-
Evaluate Esterification: Check the ratio of the peak height at ~1735 cm⁻¹ against the baseline at ~1690 cm⁻¹. Any significant absorbance at 1690 cm⁻¹ coupled with a broad band above 2500 cm⁻¹ indicates incomplete esterification (Alternative 2 contamination).
-
Evaluate Regiochemistry: Verify the presence of a sharp, intense band at ~750 cm⁻¹ and the strict absence of a band at ~830 cm⁻¹ to rule out para-isomer cross-contamination (Alternative 1 contamination).
References
-
Pérez-Peña, J., González-Dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-811. URL:[Link]
-
Nagarajan, S., et al. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry, 86(13), 8963–8972. URL:[Link]
-
Sharma, R., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some New 1, 3-Thiazole-2,4-Diamine Derivatives. Acta Poloniae Pharmaceutica, 69(6), 1085-1091. URL:[Link]
Validating Purity of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate for Bioassays: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by assay artifacts. The compound Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate features a substituted thiazole core—a privileged pharmacophore in medicinal chemistry, yet one historically associated with assay interference if not rigorously purified[1].
The Society for Laboratory Automation and Screening (SLAS) guidelines mandate stringent compound management and validation before High-Throughput Screening (HTS) to prevent false discoveries[2]. This guide objectively compares the bioassay performance of "Assay-Ready" high-purity grades against standard commercial grades, detailing the causality behind assay interference and providing self-validating protocols for rigorous purity assessment.
The Mechanistic Causality of Assay Interference
To understand why >99.5% purity is strictly required for this compound, we must examine its synthetic origins. Thiazole derivatives are typically synthesized via the Hantzsch reaction, utilizing thioamides and α-haloketones.
If Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is sourced at a standard ~95% purity, the remaining 5% often consists of trace synthetic precursors:
-
Electrophilic Impurities (e.g., Ethyl bromopyruvate): Trace alkylating agents act as Pan-Assay Interference Compounds (PAINS). They promiscuously and covalently modify cysteine residues on target proteins, yielding false-positive enzyme inhibition[3].
-
Nucleophilic Impurities (e.g., 2-Methoxythiobenzamide): Unreacted thioamides are highly reactive and can interfere with sulfhydryl-scavenging assays or fluorogenic substrates[3].
-
Trace Heavy Metals (Pd, Cu): Transition metals used in downstream cross-coupling can be chelated by the thiazole nitrogen and carboxylate oxygen. Metal chelation promotes redox cycling and the generation of hydrogen peroxide, which destroys assay reagents and quenches fluorescence readouts[4].
Comparative Analysis: Assay-Ready vs. Standard Grade
The following tables summarize the analytical and bioassay performance differences between an Assay-Ready Grade (>99.5% via preparative HPLC) and a Standard Commercial Grade (~95%).
Table 1: Analytical Purity Comparison
| Analytical Parameter | Standard Grade | Assay-Ready Grade | Causality / Impact on Bioassay |
| HPLC-UV Purity (254 nm) | 94.5% | >99.8% | Low purity introduces unknown variables and potential off-target effects. |
| qNMR Absolute Purity | 91.2% | 99.5% | Reveals "UV-blind" impurities like inorganic salts or aliphatic solvents. |
| Residual Thioamide | ~2.5% | <0.05% | Thioamides are highly nucleophilic; cause false positives in biochemical assays. |
| Trace Heavy Metals (Cu/Pd) | 45 ppm | <5 ppm | Catalyzes redox cycling; interferes with fluorescence and causes cytotoxicity[4]. |
Table 2: Bioassay Performance Metrics (n=8 per USP <1033> guidelines[5])
| Bioassay Metric | Standard Grade | Assay-Ready Grade | SLAS Acceptance Criteria |
| DTNB Thiol-Reactivity (Abs 412nm) | 0.45 (High Reactivity) | 0.02 (Background) | < 0.05 (No interference) |
| ALARM NMR False Positive Rate | 12% | 0% | 0% |
| Target Enzyme IC50 %CV | 18.4% | 4.2% | < 10%[5] |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not rely solely on vendor Certificates of Analysis (CoA).
Protocol A: Absolute Purity Validation via qNMR
Unlike standard HPLC-UV, which only detects chromophore-containing species, quantitative NMR (qNMR) provides an absolute mass fraction.
-
Sample Preparation: Accurately weigh 10.0 mg of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate and 5.0 mg of Maleic Acid (Internal Standard, NIST traceable) using a calibrated microbalance.
-
Solvation: Dissolve the mixture entirely in 600 µL of DMSO-d6.
-
Causality: DMSO-d6 ensures complete dissolution of both the lipophilic thiazole and the polar internal standard, preventing phase-separation artifacts that skew integration.
-
-
Acquisition: Acquire 1H NMR spectra at 400 MHz with a relaxation delay (D1) of 30 seconds.
-
Causality: A long D1 is critical to ensure complete T1 relaxation of all protons. Failing to extend D1 will result in skewed integration ratios, destroying quantitative accuracy.
-
-
Integration: Integrate the maleic acid singlet (6.26 ppm, 2H) against the isolated thiazole C5-H proton (~8.2 ppm, 1H). Calculate absolute purity using the molar ratio.
Protocol B: Thiol-Reactivity Counter-Screen (DTNB Assay)
This counter-screen verifies the absence of electrophilic/nucleophilic impurities that act as PAINS[3].
-
Reagent Prep: Prepare a 1 mM solution of DTNB (Ellman's reagent) in 0.1 M Tris-HCl buffer (pH 8.0).
-
Incubation: Incubate 10 µM of the test compound with 100 µM of a model thiol (e.g., glutathione) for 30 minutes at 37°C in a 96-well plate.
-
Detection: Add DTNB and measure absorbance at 412 nm using a microplate reader.
-
Self-Validation System (Critical): You must include a blank (buffer only), a negative control (highly pure reference standard), and a positive control (a known reactive Michael acceptor or rhodanine).
-
Causality: If the positive control fails to produce a massive absorbance spike at 412 nm, the DTNB reagent has oxidized or degraded, automatically invalidating the entire assay run.
-
Validation Workflow Visualization
The following logic tree dictates the triage process for thiazole derivatives entering biological screening.
Fig 1: Step-by-step purity validation and PAINS triage workflow for thiazole derivatives.
References
- Source: nih.
- How Frequently Are Pan-Assay Interference Compounds Active?
- Pan Assay Interference Compounds (PAINS)
- Source: eurekalert.
- Source: bioprocessintl.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SLAS Technology’s special collection, “Assay guidance manual for drug discovery: Technologies that matter” now available | EurekAlert! [eurekalert.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioprocessintl.com [bioprocessintl.com]
Spectroscopic Characterization of Ethyl Thiazole-Carboxylate Isomers: A Comparative Guide
Executive Summary
In drug development and medicinal chemistry, thiazole derivatives serve as critical pharmacophores. Specifically, the positional isomers of ethyl thiazole-carboxylate (the 2-, 4-, and 5-carboxylate variants) are ubiquitous building blocks for active pharmaceutical ingredients (APIs)[1]. Because these isomers possess identical molecular weights and similar physical properties, orthogonal analytical techniques are required to differentiate them.
This guide objectively compares the spectroscopic performance and spectral signatures of ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate. By detailing the causality behind their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) profiles, this document provides researchers with self-validating workflows for unambiguous structural characterization.
Mechanistic Causality in Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary method for differentiating thiazole isomers is 1 H and 13 C NMR spectroscopy. The thiazole ring is a highly electron-deficient heteroaromatic system. The chemical shift of the ring protons is dictated by the combined inductive electron withdrawal and magnetic anisotropy of the adjacent nitrogen and sulfur atoms[1].
-
The C2 Position (H2): Flanked by both the electronegative nitrogen and the polarizable sulfur, the H2 proton experiences massive deshielding, typically resonating far downfield at δ 8.8–8.9 ppm [2].
-
The C4 Position (H4): Adjacent to the nitrogen atom but not the sulfur, H4 is moderately deshielded, resonating at δ ~8.4 ppm [3].
-
The C5 Position (H5): Adjacent to the sulfur atom but further from the nitrogen, H5 is the least deshielded ring proton, resonating at δ ~7.6–8.1 ppm [2].
When the electron-withdrawing ethyl carboxylate group is substituted at any of these positions, the absence of the corresponding proton immediately identifies the isomer. Furthermore, the ester group exerts an additional deshielding effect on the remaining protons through resonance and inductive proximity.
Vibrational Spectroscopy (FT-IR)
While NMR provides definitive connectivity, FT-IR serves as a rapid, orthogonal validation tool. The ester carbonyl (C=O) stretching frequency is highly sensitive to the extent of π -conjugation with the thiazole ring[4].
-
Ethyl Thiazole-2-carboxylate: Substitution at the C2 position allows for extended conjugation through the imine-like nitrogen, slightly lowering the C=O stretching frequency to ~1711 cm⁻¹ [4].
-
Ethyl Thiazole-4-carboxylate & 5-carboxylate: Substitution at C4 or C5 involves cross-conjugation effects and interaction with the electron-rich sulfur atom. This subtly increases the double-bond character of the carbonyl, shifting the frequency higher to ~1715 cm⁻¹ and ~1718 cm⁻¹ , respectively[3].
Quantitative Data Comparison
The following tables summarize the empirical spectroscopic data used to differentiate the three isomers.
Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (CDCl₃, δ ppm)
| Isomer | H2 | H4 | H5 | C=O (Ester) | C2 (Ring) | C4 (Ring) | C5 (Ring) |
|---|---|---|---|---|---|---|---|
| Ethyl thiazole-2-carboxylate | Substituted | ~8.05 | ~7.60 | 160.3 | 158.5 | 143.2 | 125.4 |
| Ethyl thiazole-4-carboxylate | ~8.85 | Substituted | ~8.15 | 161.7 | 153.2 | 147.9 | 128.1 |
| Ethyl thiazole-5-carboxylate | ~8.90 | ~8.45 | Substituted | 159.9 | 155.1 | 145.5 | 132.4 |
(Note: Shifts may vary slightly depending on concentration and exact solvent calibration).
Table 2: Key Vibrational Frequencies (FT-IR, cm⁻¹)
| Isomer | ν(C=O) Ester | ν(C=N) Thiazole | Ring Breathing Mode |
|---|---|---|---|
| Ethyl thiazole-2-carboxylate | 1711 | 1585 | 1064 |
| Ethyl thiazole-4-carboxylate | 1715 | 1571 | 1090 |
| Ethyl thiazole-5-carboxylate | 1718 | 1565 | 1105 |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following step-by-step methodologies incorporate internal self-validation mechanisms to prevent false-positive identifications.
Protocol 1: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Tuning and Matching: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for 1 H and 13 C nuclei to minimize reflected power.
-
Self-Validation (Shimming): Execute gradient shimming (Z1-Z5) until the lock level stabilizes. Critical Check: The TMS reference peak full-width at half-maximum (FWHM) must be < 1.0 Hz, and its shift must be exactly 0.00 ppm. If the TMS peak deviates by >0.01 ppm, the system requires recalibration before proceeding.
-
Acquisition Parameters: Set the relaxation delay (D1) to 2.0 s for 1 H and 5.0 s for 13 C to ensure quantitative integration. Acquire 16 scans for 1 H and 512 scans for 13 C.
-
Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct the spectra manually to ensure accurate integration of the heteroaromatic protons.
Protocol 2: Orthogonal FT-IR Validation
-
Background Calibration: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation (Polystyrene Check): Scan a standard polystyrene calibration film. Critical Check: Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹. If out of specification, realign the interferometer.
-
Sample Analysis: Place 2-3 mg of the neat isomer onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal crystal contact.
-
Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.
-
Data Treatment: Apply ATR correction algorithms to account for penetration depth variations across the wavelength spectrum, ensuring the C=O peak maximum is accurately resolved.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision matrix for identifying the specific ethyl thiazole-carboxylate isomer based on the integrated spectroscopic data.
Logical workflow for the orthogonal spectroscopic differentiation of ethyl thiazole-carboxylate isomers.
References
-
[1] Title: Radicals derived from heteroaromatic systems. II. Thiazolyl radicals | Source: cdnsciencepub.com | URL:
-
[4] Title: Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion | Source: tandfonline.com | URL:
-
[3] Title: Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | Source: mdpi.com | URL:
-
[2] Title: Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 | Source: rsc.org | URL:
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate proper disposal procedures
An authoritative, step-by-step guide to the proper handling and disposal of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate . Designed for researchers and drug development professionals, this document bridges the gap between regulatory compliance and practical laboratory safety, ensuring that every operational choice is grounded in chemical causality and self-validating protocols.
Executive Summary & Chemical Profiling
Before executing any disposal protocol, it is critical to understand the molecular architecture of the waste. Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a heteroaromatic ester frequently utilized as an intermediate in drug discovery.
From a waste management perspective, its structure dictates its disposal pathway:
-
Heteroatoms (Sulfur & Nitrogen): The thiazole ring contains sulfur and nitrogen. When incinerated, these elements generate sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specialized destruction facilities[1].
-
Halogen-Free: The baseline molecule contains no halogens (Fluorine, Chlorine, Bromine, Iodine). It must be strictly segregated from halogenated waste streams to prevent the generation of toxic dioxins during incineration and to avoid inflated disposal costs[2].
-
Ester Linkage: The carboxylate group can undergo hydrolysis in extreme pH environments, meaning it should not be mixed with highly concentrated aqueous acids or bases[3].
Operational Workflow: Step-by-Step Disposal Protocol
To maintain a secure and compliant laboratory environment, disposal must be treated as a rigorous scientific procedure. The following protocol utilizes a self-validating system to ensure [4].
Step 1: Waste Profiling & Segregation
-
Action: Designate a specific waste stream exclusively for "Non-Halogenated Organic Solvents/Solids."
-
Causality: Mixing non-halogenated heteroaromatic compounds with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters the required incineration temperature profile. [2].
-
Validation: Self-Check Mechanism: Prior to adding the compound to the waste carboy, cross-reference the laboratory waste log. If any halogenated compound is listed on the log for that specific container, halt the transfer and initiate a new, segregated container.
Step 2: Containment & Transfer
-
Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or borosilicate glass container using a dedicated, chemically inert funnel.
-
Causality: Organic esters and aromatic rings can slowly degrade low-density plastics or standard polymers over time.[5].
-
Validation: Self-Check Mechanism: Visually inspect the container to ensure it is filled to no more than 90% capacity. This 10% headspace is a critical safety margin that accommodates thermal expansion and prevents pressure-induced ruptures[5]. Remove the funnel immediately and seal the cap tightly[2].
Step 3: Labeling & SAA Integration
-
Action: Affix a compliant label detailing the full chemical name—"Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate"—and its primary hazards (e.g., Toxic, Irritant). Store in a designated Satellite Accumulation Area (SAA).
-
Causality: EPA and[3]. Using abbreviations, molecular formulas, or shorthand (e.g., "Thiazole Ester") is legally invalid and obscures critical hazard data from emergency responders.
-
Validation: Self-Check Mechanism: Conduct a weekly inspection of the SAA. Verify that all labels are facing outward, the secondary containment trays are entirely dry, and the accumulation start date is clearly legible[6].
Step 4: Final Disposition
-
Action: Coordinate with a licensed hazardous waste vendor for removal within the mandated timeframe (typically 90 days for Large Quantity Generators).
-
Causality: Because of the thiazole ring,[1]. These scrubbers neutralize the SOx and NOx gases produced during combustion, preventing acid rain and atmospheric toxicity.
-
Validation: Self-Check Mechanism: Upon vendor pickup, verify that the hazardous waste manifest specifically notes the presence of sulfur/nitrogen-containing organics. Retain the signed manifest for a minimum of three years.
Spill Response & Decontamination Methodology
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Isolation & PPE:
-
Action: Evacuate the immediate vicinity. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.
-
Causality: The compound is a potential skin and respiratory irritant. [7].
-
-
Containment:
-
Action: Surround the spill with an inert absorbent material such as vermiculite or dry sand.
-
Causality: Using inert materials prevents secondary exothermic reactions. Combustible absorbents like sawdust must never be used with reactive organics.
-
-
Collection & Decontamination:
Quantitative Data & Specifications
For quick reference during laboratory operations, adhere to the following quantitative parameters for the handling and storage of this compound:
| Parameter | Specification | Regulatory Driver / Causality |
| Waste Classification | Non-halogenated organic waste | [4] |
| Primary Container | HDPE or Borosilicate Glass | Organic ester chemical compatibility[5] |
| Headspace Requirement | Minimum 10% (approx. 1 inch) | Prevents pressure rupture from thermal expansion[3] |
| SAA Storage Limit | 90 days (LQG) or 180 days (SQG) | EPA Subpart K / RCRA compliance[5] |
| Destruction Method | Incineration with flue gas scrubbing | Mitigates SOx/NOx emissions from S/N heteroatoms[1] |
| Drain Disposal Limit | 0.0 mg / 0.0 mL (Strictly Prohibited) | [10] |
Workflow Visualization
The following decision tree maps the logical progression of waste profiling and disposal for thiazole derivatives.
Workflow for the segregation, containment, and disposal of thiazole-derivative chemical waste.
References
-
American Chemical Society. "Hazardous Waste and Disposal." ACS.org. [Link]
-
Emory University. "Chemical Waste Disposal Guidelines." ehso.emory.edu. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu.[Link]
-
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com.[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com. [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com. [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. [Link]
Sources
- 1. THIAZOLE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar thiazole derivatives. These compounds are recognized for their applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial drugs.[1] A cautious and proactive approach to safety is paramount.
Understanding the Potential Hazards
Thiazole derivatives, as a class of compounds, can present several potential health and physical hazards. While the specific toxicological properties of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate have not been fully elucidated, it is prudent to treat it as a hazardous substance.[2]
Potential Health Hazards:
-
Harmful if Swallowed: Accidental ingestion may cause significant harm.[3]
-
Skin and Eye Irritation: Direct contact can lead to skin irritation and potentially serious eye damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4][5]
Potential Physical Hazards:
-
Flammability: While not always the case, some thiazole derivatives are flammable and can pose a fire risk, especially when exposed to heat or ignition sources.[2][3]
Given these potential risks, strict adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE for handling Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
| PPE Category | Item | Standard/Specification | Purpose |
| Primary Engineering Controls | Chemical Fume Hood | Certified and functioning properly | To minimize the inhalation of any dust or vapors generated during handling.[4] |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 compliant | To protect against chemical splashes and airborne particles.[6] |
| Face Shield | Worn in addition to safety goggles | Recommended when handling larger quantities or when there is a significant risk of splashing.[4][6] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable, powder-free | To prevent direct skin contact with the chemical.[4][6][7] It is important to inspect gloves for any signs of degradation or puncture before use.[7] |
| Body Protection | Laboratory Coat | Long-sleeved | To protect skin and personal clothing from contamination.[4][6][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a fume hood or in poorly ventilated areas to prevent inhalation.[6][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
Preparation and Engineering Controls:
-
Work Area Preparation: Always handle Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled workspace.
Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Avoiding Contact: Prevent all direct contact with the chemical.[7] Do not touch the substance with bare hands.
-
Minimizing Dust and Aerosols: If handling a solid form of the compound, take care to minimize the generation of dust.[4][6]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[7][8][9]
-
Personal Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Do not eat, drink, or smoke in the laboratory handling area.[6][7]
Storage:
-
Container: Store the compound in a tightly sealed and properly labeled container.[4][9][10]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6][7]
Emergency Procedures: Swift and Safe Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation develops, seek medical advice.[7][10]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Minor Spill: For small spills, absorb the material with an inert substance such as vermiculite or sand.[2] Collect the absorbed material and contaminated cleaning supplies in a sealed container for proper disposal. Decontaminate the spill area with a suitable solvent or detergent solution.[2]
Disposal Plan: Responsible Waste Management
The disposal of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate and any contaminated materials must be handled in accordance with all federal, state, and local environmental regulations.[3][4]
-
Waste Segregation: Do not mix this chemical waste with other waste streams.[11]
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves, weigh boats, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[12] The container should be made of a compatible material and have a secure lid.[12]
-
Liquid Waste: Any solutions containing Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate should be collected in a separate, labeled hazardous waste container designated for liquids.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[2][12]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][12][13]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
Caption: Workflow for the safe handling and disposal of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate.
References
-
Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Retrieved from [Link]
-
Capot Chemical. (2020, April 9). MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.fr [fishersci.fr]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
